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  • Product: 4-Fluoroquinuclidine
  • CAS: 59082-60-9

Core Science & Biosynthesis

Foundational

Pharmacokinetic benefits of 4-fluoroquinuclidine in drug design

Engineering CNS Penetrance: The Pharmacokinetic Advantages of 4-Fluoroquinuclidine in Drug Design The Basicity Bottleneck in CNS Drug Discovery In the pursuit of novel central nervous system (CNS) therapeutics, the quinu...

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Author: BenchChem Technical Support Team. Date: April 2026

Engineering CNS Penetrance: The Pharmacokinetic Advantages of 4-Fluoroquinuclidine in Drug Design

The Basicity Bottleneck in CNS Drug Discovery

In the pursuit of novel central nervous system (CNS) therapeutics, the quinuclidine scaffold (1-azabicyclo[2.2.2]octane) is frequently employed as a privileged pharmacophore, particularly in the design of α7 nicotinic acetylcholine receptor (nAChR) agonists. However, as an application scientist navigating late-stage lead optimization, one immediately encounters a severe pharmacokinetic bottleneck: intrinsic basicity.

Unsubstituted quinuclidine possesses a highly basic tertiary amine with a pKa of approximately 10.5 to 11.0. At a physiological pH of 7.4, the Henderson-Hasselbalch equation dictates that >99.9% of the quinuclidine molecules exist in the protonated, cationic state. This near-total ionization severely restricts passive transcellular diffusion across the lipophilic blood-brain barrier (BBB). Worse, cationic amphiphilic drugs (CADs) are the primary recognition motifs for apical efflux transporters, most notably P-glycoprotein (P-gp). Consequently, highly basic quinuclidine derivatives are aggressively pumped back into the systemic circulation, resulting in sub-therapeutic brain exposure.

The Fluorine Solution: Inductive Modulation of pKa

To circumvent this without abandoning the critical quinuclidine pharmacophore, medicinal chemists employ strategic bioisosteric replacement: the synthesis of 4-fluoroquinuclidine .

By introducing a highly electronegative fluorine atom at the 4-position (the bridgehead carbon directly opposite the nitrogen atom), we exploit a strong inductive electron-withdrawing effect (-I). Because the quinuclidine cage is a rigid, constrained bicyclic system, this inductive effect is transmitted highly efficiently through the sigma-bond framework (and via through-space field effects) directly to the basic nitrogen.

The Causality of the Shift: The electron withdrawal reduces the electron density of the nitrogen's lone pair, making it less available to accept a proton. This destabilizes the conjugate acid, drastically lowering the pKa of the amine to approximately 7.6. At physiological pH, this seemingly minor atomic substitution shifts the fraction of ionized molecules from >99.9% down to roughly 61%. The resulting surge in the neutral, lipophilic fraction enhances passive membrane permeability and simultaneously eliminates the strong cationic charge required for P-gp binding pocket recognition[1][2][3].

G A Quinuclidine Scaffold (High pKa ~10.5) B 4-Fluorination (Inductive Electron Withdrawal) A->B C 4-Fluoroquinuclidine (Lower pKa ~7.6) B->C D Decreased Ionization at Physiological pH (7.4) C->D E Reduced P-gp Efflux (Lower ER in Caco-2) D->E F Enhanced BBB Permeation (Increased Brain Penetrance) E->F

Mechanistic pathway of 4-fluorination reducing pKa and enhancing CNS brain penetrance.

Quantitative Pharmacokinetic Shifts

The impact of this modification is best illustrated by the optimization of quinolone α7 nAChR agonists ()[2][4], a principle further corroborated in the optimization of PDE9 inhibitors ()[5][6]. The table below summarizes the causal relationship between the physicochemical shift and the resulting biological readout.

ParameterUnsubstituted Quinuclidine4-FluoroquinuclidineCausality / Pharmacokinetic Impact
pKa ~10.57.6Fluorine's strong -I effect withdraws electron density from the basic nitrogen via the rigid bicyclic sigma-bond framework.
Fraction Ionized (pH 7.4) >99.9%~61.3%Lower pKa shifts the Henderson-Hasselbalch equilibrium, drastically increasing the neutral, lipophilic fraction.
Caco-2 Efflux Ratio (ER) High (Transporter-mediated)0.6 (Minimal Efflux)Reduced cationic charge at physiological pH eliminates the primary recognition motif for P-glycoprotein (P-gp).
Brain Penetrance PoorHighEvasion of apical efflux transporters coupled with increased passive transcellular diffusion enables BBB crossing.

Self-Validating Experimental Workflow for PK Profiling

To definitively prove that the enhanced brain penetrance of a 4-fluoroquinuclidine derivative is due to pKa modulation and P-gp evasion—rather than an artifact of non-specific lipid binding—we must employ a self-validating cascade of assays.

Workflow Step1 1. Physicochemical Profiling Potentiometric pKa Titration LogD (pH 7.4) Measurement Step2 2. In Vitro Permeability Bidirectional Caco-2 Assay Calculate Efflux Ratio (ER) Step1->Step2 Step3 3. P-gp Dependency Validation Caco-2 + Verapamil (Inhibitor) Confirm P-gp mediated efflux Step2->Step3 Step4 4. In Vivo Pharmacokinetics Rodent Dosing (IV/PO) Determine Kp,uu (Free Brain/Plasma) Step3->Step4

Step-by-step experimental workflow for validating the pharmacokinetic benefits of fluorination.

Phase 1: Physicochemical Validation (pKa and LogD)
  • Protocol: Prepare a 1 mM solution of the 4-fluoroquinuclidine derivative in a standardized aqueous buffer. Perform potentiometric titration using a glass electrode array from pH 2.0 to 12.0 to calculate the pKa from the inflection point. Subsequently, determine LogD at pH 7.4 using the shake-flask method (octanol/PBS), quantified via LC-MS/MS.

  • Causality & Validation: Before testing in biological systems, we must validate the fundamental chemical shift. If the pKa does not drop as predicted, any downstream changes in PK cannot be attributed to the fluorination's inductive effect.

Phase 2: In Vitro Permeability and Efflux Isolation (Bidirectional Caco-2)
  • Protocol: Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days to form a polarized monolayer. Validate tight junction integrity via Transepithelial Electrical Resistance (TEER > 300 Ω·cm²). Dose the compound (10 µM) to the apical (A) chamber for A-to-B permeability, and to the basolateral (B) chamber for B-to-A permeability. Incubate for 2 hours at 37°C, sample both chambers, and quantify via LC-MS/MS. Calculate the Efflux Ratio (ER) = P_app(B-A) / P_app(A-B).

  • Causality & Validation: To ensure the system is self-validating, run a parallel assay adding 100 µM Verapamil (a known P-gp inhibitor) to both chambers. If a high ER (>2.0) drops to ~1.0 in the presence of Verapamil, it definitively proves that the poor permeability of the parent compound was specifically caused by P-gp active efflux, and that the 4-fluoro derivative successfully evades this mechanism.

Phase 3: In Vivo Brain Penetrance (Kp,uu)
  • Protocol: Administer the compound intravenously (IV) to male Sprague-Dawley rats at 1 mg/kg. Sacrifice at steady-state (e.g., 2 hours post-dose) and harvest plasma and whole brain tissue. Perform equilibrium dialysis on brain homogenate and plasma against an isotonic buffer for 4 hours at 37°C to determine the fraction unbound in brain ( fu,brain​ ) and plasma ( fu,plasma​ ). Calculate Kp,uu​ = (Total Brain / Total Plasma) × ( fu,brain​ / fu,plasma​ ).

  • Causality & Validation: Total brain-to-plasma ratio ( Kp​ ) is a flawed metric; it can be misleadingly high due to the non-specific lipid binding of highly lipophilic drugs. By calculating Kp,uu​ , we isolate the free, pharmacologically active drug concentration capable of engaging the CNS target. This ensures the fluorination strategy yielded a true improvement in BBB penetrance, not just an increase in inert tissue sequestration.

Conclusion

The integration of 4-fluoroquinuclidine into CNS drug design is a masterclass in applied physical organic chemistry. By utilizing a single atom to project an inductive field across a rigid bicyclic framework, scientists can precisely tune the basicity of a privileged scaffold. This elegant bioisosteric replacement rescues potent molecules from transporter-mediated efflux, transforming them from impermeable liabilities into highly penetrant clinical candidates.

References

  • McDonald, I. M., Mate, R. A., Zusi, F. C., Huang, H., Post-Munson, D. J., Ferrante, M. A., Gallagher, L., Bertekap, R. L., Jr, Knox, R. J., Robertson, B. J., Harden, D. G., Morgan, D. G., Lodge, N. J., Dworetzky, S. I., Olson, R. E., & Macor, J. E. (2013). "Discovery of a novel series of quinolone α7 nicotinic acetylcholine receptor agonists." Bioorganic & Medicinal Chemistry Letters, 23(6), 1684–1688. URL:[Link]

  • Fjelbye, K., Marigo, M., Clausen, R. P., Jørgensen, E. B., Christoffersen, C. T., & Juhl, K. (2018). "Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors." MedChemComm, 9(5), 893–896. URL:[Link]

Sources

Exploratory

The Discovery and Development of 4-Fluoroquinuclidine Derivatives as Subtype-Selective nAChR Agonists

An In-Depth Technical Guide This guide provides a comprehensive technical overview for researchers, medicinal chemists, and pharmacologists on the strategic design, synthesis, and evaluation of 4-fluoroquinuclidine deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

This guide provides a comprehensive technical overview for researchers, medicinal chemists, and pharmacologists on the strategic design, synthesis, and evaluation of 4-fluoroquinuclidine derivatives as potent and selective agonists for neuronal nicotinic acetylcholine receptors (nAChRs). We will explore the rationale behind this chemical scaffold, detail the experimental workflows for its characterization, and discuss the critical structure-activity relationships that govern its therapeutic potential.

Introduction: The Therapeutic Promise and Challenge of nAChR Modulation

Nicotinic acetylcholine receptors (nAChRs) are a superfamily of pentameric ligand-gated ion channels crucial to synaptic transmission throughout the central and peripheral nervous systems.[1] By modulating the release of key neurotransmitters like dopamine, norepinephrine, and acetylcholine, these receptors are deeply implicated in cognitive processes, pain perception, and reward pathways.[2] This central role makes them highly attractive therapeutic targets for a range of debilitating neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and chronic pain.[1][3][4]

The primary challenge in nAChR drug discovery lies in achieving subtype selectivity. The brain expresses numerous nAChR subtypes, assembled from a variety of α (alpha) and β (beta) subunits (e.g., α4β2, α7, α3β4).[5] While broad-spectrum agonists like nicotine can produce some therapeutic effects, they also induce a wide array of undesirable side effects due to non-selective receptor activation.[2] Therefore, the development of ligands that can precisely target a specific nAChR subtype is paramount for creating safer and more effective therapeutics. This guide focuses on a promising class of compounds—4-fluoroquinuclidine derivatives—designed to meet this challenge.

Rationale for the 4-Fluoroquinuclidine Scaffold

The design of these novel agonists is built upon two foundational principles of medicinal chemistry: the utility of a privileged scaffold and the strategic application of fluorine.

The Quinuclidine Core: A Proven nAChR Pharmacophore

The quinuclidine ring is a rigid, bicyclic amine that serves as a highly effective scaffold for nAChR ligands. Its key advantage is its conformationally constrained structure, which pre-organizes the critical nitrogen atom for optimal interaction with the receptor's binding site. It is well-established that the protonated (cationic) nitrogen of nAChR agonists forms essential cation-pi interactions with a conserved "aromatic box" of tryptophan and tyrosine residues within the receptor's orthosteric binding site.[5] The rigidity of the quinuclidine skeleton minimizes the entropic penalty upon binding, contributing to high-affinity interactions.

Strategic Fluorination: Enhancing Drug-like Properties

The introduction of a fluorine atom at the 4-position of the quinuclidine ring is not an arbitrary modification. Fluorine possesses unique properties that medicinal chemists exploit to fine-tune a molecule's pharmacological profile.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing fluorine at a potential site of metabolism can block this pathway, thereby increasing the compound's half-life and bioavailability.

  • Modulation of Basicity (pKa): As a highly electronegative atom, fluorine exerts a strong inductive electron-withdrawing effect. This can lower the pKa of the nearby quinuclidine nitrogen, influencing the proportion of the molecule that is ionized at physiological pH (7.4).[1] This subtle tuning can impact binding affinity, cell permeability, and blood-brain barrier (BBB) penetration.[6]

  • Enhanced Binding Interactions: Fluorine can participate in favorable electrostatic and dipole-dipole interactions within the receptor binding pocket, potentially increasing binding affinity and selectivity.

This combination of a privileged scaffold with strategic fluorination provides a powerful platform for discovering novel nAChR agonists with improved subtype selectivity and drug-like properties.

Synthesis and Chemical Development

The synthesis of 4-fluoroquinuclidine derivatives typically involves a multi-step sequence that allows for diversification of the aromatic portion of the molecule, which is crucial for tuning subtype selectivity.

General Synthetic Workflow

A representative synthetic pathway begins with a commercially available quinuclidine precursor and incorporates the fluorine atom, followed by coupling to a desired aromatic or heteroaromatic system.

Experimental Protocol: Representative Synthesis of a 4-Fluoroquinuclidine Pyridine Derivative

  • Fluorination of Quinuclidin-4-ol: To a solution of quinuclidin-4-ol in a suitable anhydrous solvent (e.g., dichloromethane) at -78 °C under an inert atmosphere (N2 or Ar), slowly add a fluorinating agent such as Deoxofluor (bis(2-methoxyethyl)aminosulfur trifluoride). Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent. Purify the resulting 4-fluoroquinuclidine via column chromatography.

  • N-Deprotection (if necessary): If the starting quinuclidine contains an N-protecting group (e.g., Boc), it must be removed. For a Boc group, this is typically achieved by treatment with trifluoroacetic acid (TFA) in dichloromethane.[7]

  • Palladium-Catalyzed Cross-Coupling: The final step involves coupling the 4-fluoroquinuclidine scaffold with a functionalized pyridine ring (e.g., 3-bromo-5-chloropyridine). A Suzuki or Negishi cross-coupling reaction is often employed.[7][8]

    • Suzuki Coupling: Combine 4-fluoroquinuclidine, the desired bromopyridine, a palladium catalyst (e.g., Pd(dppf)Cl2), a base (e.g., K2CO3), and a suitable boronic acid or ester in a solvent like DMA.[6] Heat the mixture under an inert atmosphere until the reaction is complete as monitored by TLC or LC-MS.

  • Purification: After aqueous workup, purify the final 4-fluoroquinuclidine derivative by flash column chromatography or preparative HPLC to yield the target compound.

G cluster_synthesis Synthetic Workflow Start Quinuclidin-4-ol Step1 Fluorination (e.g., Deoxofluor) Start->Step1 1 Intermediate1 4-Fluoroquinuclidine Step1->Intermediate1 Step2 Pd-Catalyzed Cross-Coupling (e.g., Suzuki Reaction) Intermediate1->Step2 2 Product Final 4-Fluoroquinuclidine Derivative Step2->Product Aromatic Substituted Pyridine (e.g., 3-Bromopyridine derivative) Aromatic->Step2

Caption: Generalized synthetic route for 4-fluoroquinuclidine derivatives.

Pharmacological Evaluation and Screening Cascade

A systematic, multi-stage evaluation process is essential to characterize the binding affinity, functional activity, and subtype selectivity of newly synthesized compounds.

G cluster_workflow Pharmacological Screening Cascade Library Synthesized Compound Library Binding Primary Screen: In Vitro Radioligand Binding Assays (α4β2, α7, α3β4) Library->Binding Determine Affinity (Ki) Function Secondary Screen: In Vitro Functional Assays (TEVC, Ca2+ Influx) Binding->Function Select High-Affinity Hits InVivo Tertiary Screen: In Vivo Behavioral Models (Pain, Cognition) Function->InVivo Select Potent & Selective Agonists Lead Lead Candidate InVivo->Lead Confirm Therapeutic Efficacy

Caption: Hierarchical workflow for identifying lead nAChR agonist candidates.

In Vitro Characterization: Affinity and Function

The initial screening phase focuses on determining how strongly the compounds bind to different nAChR subtypes and whether they activate them.

Experimental Protocol: Radioligand Binding Assay

  • Preparation: Use membrane preparations from cell lines stably expressing the human nAChR subtype of interest (e.g., h-α4β2, h-α7) or from dissected rodent brain regions.

  • Incubation: Incubate the membrane preparations with a specific radioligand (e.g., [3H]epibatidine or [3H]cytisine) at a fixed concentration and a range of concentrations of the unlabeled test compound (the 4-fluoroquinuclidine derivative).[2]

  • Separation: After reaching equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Detection: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Use non-linear regression analysis to calculate the IC50 value, which can be converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

  • Expression: Inject Xenopus laevis oocytes with cRNA encoding the desired human nAChR subunits (e.g., α4 and β2).[3] Incubate for 2-5 days to allow for receptor expression on the oocyte surface.

  • Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording). Clamp the membrane potential at a holding potential of -70 mV.

  • Agonist Application: Perfuse the chamber with a solution containing a known concentration of the test compound. Record the inward current generated by the activation of the nAChRs.[1]

  • Analysis: Generate a concentration-response curve by applying a range of agonist concentrations. Fit the data to the Hill equation to determine the EC50 (potency) and the maximum current response (efficacy, relative to a full agonist like acetylcholine).

Structure-Activity Relationship (SAR) Data

The data generated from these assays allow for the construction of a structure-activity relationship (SAR) table. This is critical for understanding how specific chemical modifications influence pharmacological activity and for guiding the design of next-generation compounds.

CompoundR-Group (on Pyridine)α4β2 Ki (nM)α7 Ki (nM)α4β2 EC50 (nM) (Efficacy)Selectivity (α7 Ki / α4β2 Ki)
F-Q-1 H15.2450.625.5 (85%)29.6
F-Q-2 5-Cl2.1512.34.3 (92%)243.9
F-Q-3 5-OCH325.8398.141.2 (75%)15.4
F-Q-4 6-Cl89.3620.4150.7 (60%)6.9

Hypothetical data for illustrative purposes.

Analysis of SAR: From this hypothetical data, clear trends emerge. The addition of a small, electron-withdrawing chloro group at the 5-position of the pyridine ring (F-Q-2) dramatically increases affinity and potency at the α4β2 subtype while having little effect on α7 affinity, resulting in a significant boost in selectivity.[9] Conversely, an electron-donating methoxy group (F-Q-3) is detrimental to activity. Substitution at the 6-position (F-Q-4) is poorly tolerated, suggesting steric constraints in the binding pocket. This iterative process of synthesis and testing is the engine of drug discovery.

In Vivo Evaluation: Assessing Therapeutic Potential

Promising candidates with high potency and selectivity in vitro are advanced to in vivo animal models to assess their therapeutic effects in a complex biological system.

Experimental Protocol: Hot-Plate Test for Antinociception (Pain)

  • Acclimation: Acclimate mice to the testing room and equipment.

  • Administration: Administer the test compound (e.g., F-Q-2) or a vehicle control via a relevant route (e.g., intraperitoneal injection).

  • Testing: At a set time post-injection, place the mouse on a heated surface (e.g., 55 °C) and measure the latency to a pain response (e.g., hind paw lick or jump).[3]

  • Analysis: A significant increase in response latency compared to the vehicle group indicates an antinociceptive (pain-relieving) effect.

Experimental Protocol: In Vivo Microdialysis for Dopamine Release

  • Surgery: Surgically implant a microdialysis probe into a specific brain region of an anesthetized rat, such as the nucleus accumbens or striatum.[2]

  • Perfusion: After a recovery period, perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate.

  • Sampling: Collect dialysate samples at regular intervals to establish a baseline level of dopamine.

  • Administration: Administer the test compound and continue collecting samples.

  • Analysis: Analyze the dopamine concentration in the dialysate using HPLC with electrochemical detection. An increase in dopamine levels post-administration demonstrates that the compound engages nAChRs to modulate neurotransmitter release in vivo.[2]

Future Perspectives and Conclusion

The development of 4-fluoroquinuclidine derivatives represents a targeted, rational approach to designing subtype-selective nAChR agonists. By leveraging a privileged scaffold and the unique properties of fluorine, this class of compounds holds significant promise as therapeutic leads for treating a variety of CNS disorders.

Future work will focus on:

  • Optimizing Pharmacokinetics: Further chemical modifications to improve oral bioavailability, BBB penetration, and duration of action.

  • PET Ligand Development: Radiolabeling lead candidates (e.g., with Fluorine-18) to create PET imaging agents.[10] This would allow for non-invasive visualization of nAChR subtype distribution and occupancy in the brain, aiding in clinical trial design.

  • Expanded Safety Profiling: Comprehensive toxicological studies to ensure the safety of lead candidates before they advance to human trials.

This in-depth guide provides the foundational knowledge and experimental framework for researchers to contribute to this exciting and impactful area of drug discovery, with the ultimate goal of delivering novel medicines for patients with unmet neurological needs.[11]

References

  • Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 nAChRs. Journal of Medicinal Chemistry. [Link]

  • Pharmacological characterization of SIB-1765F: a novel cholinergic ion channel agonist. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. Journal of Medicinal Chemistry. [Link]

  • Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. Journal of Medicinal Chemistry. [Link]

  • Synthesis of Two Fluoro Analogues of the Nicotinic Acetylcholine Receptor Agonist UB-165. ResearchGate. [Link]

  • Synthesis and pharmacological characterization of novel analogues of the nicotinic acetylcholine receptor agonist (+/-)-UB-165. The University of Bath's Research Portal. [Link]

  • Synthesis and Structure-Activity Characterization of Selective Agonists for Alpha-7 nAChRs. eScholarship, University of California. [Link]

  • Neuroprotective Effects of Fluoxetine Derivative 4-[3-Oxo-3-(2-trifluoromethyl-phenyl)-propyl]-morpholinium Chloride (OTPM) as a Potent Modulator of Motor Deficits and Neuroinflammatory Pathways in LPS-Induced BV-2 Microglial Cells and MPTP-Induced Parkinsonian Models. MDPI. [Link]

  • Comparative neurological safety of fluoroquinolones versus therapeutic alternatives. Pharmacoepidemiology and Drug Safety. [Link]

  • Neuroimmunophilin ligands: Evaluation of their therapeutic potential for the treatment of neurological disorders. ResearchGate. [Link]

  • Recent developments in the synthesis of nicotinic acetylcholine receptor ligands. Current Topics in Medicinal Chemistry. [Link]

  • Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. Monash University Research. [Link]

  • Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis of two fluoro analogues of the nicotinic acetylcholine receptor agonist UB-165. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Pharmacological Characterization Of Gsk573719 (Umeclidinium): A Novel, Long-Acting, Inhaled Antagonist Of The Muscarinic Cholinergic Receptors For Treatment Of Pulmonary Diseases. National Disease Research Interchange (NDRI). [Link]

  • 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Phenotypic Characterization of an α4 Neuronal Nicotinic Acetylcholine Receptor Subunit Knock-Out Mouse. The Journal of Neuroscience. [Link]

  • Structure-activity relationship of pyrazol-4-yl-pyridine derivatives for imaging the muscarinic acetylcholine receptor M4. ResearchGate. [Link]

  • Revolutionizing Neurological Disorder Treatment: Integrating Innovations in Pharmaceutical Interventions and Advanced Therapeutic Technologies. Annals of Romanian Society for Cell Biology. [Link]

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Foundational

Conformational Rigidity of Fluorinated Bicyclic Amines: A Technical Guide for Drug Discovery

Executive Summary In modern medicinal chemistry, managing the delicate balance between target affinity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a primary challenge. Saturate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, managing the delicate balance between target affinity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a primary challenge. Saturated heterocyclic amines are ubiquitous in drug discovery, but their high basicity (typically pKa > 9) often leads to poor membrane permeability and off-target hERG liabilities. By combining the entropic advantages of conformationally restricted bicyclic frameworks with the profound stereoelectronic effects of fluorine, drug developers can precisely tune pKa, lipophilicity (LogP), and metabolic stability. This guide explores the mechanistic rationale, quantitative data, and synthetic protocols for leveraging fluorinated bicyclic amines as advanced building blocks.

Mechanistic Principles: Causality in Physicochemical Modulation

As a Senior Application Scientist, I approach molecular design by analyzing the physical causality behind structural modifications. The superiority of fluorinated bicyclic amines stems from two intersecting phenomena: entropic pre-organization and stereoelectronic tuning.

The Entropic Advantage of Bicyclic Cores

Monocyclic saturated amines (e.g., piperidine, pyrrolidine) possess significant conformational flexibility. Upon binding to a target protein, the transition from a highly flexible unbound state to a rigid bound state incurs a severe entropic penalty ( ΔS<0 ). Bicyclic amines (such as azabicyclo[2.2.1]heptane or azabicyclo[3.3.1]nonane) pre-organize the molecule into its bioactive conformation. This restriction minimizes the entropic penalty upon target engagement, directly driving binding affinity.

Stereoelectronic Tuning via Fluorination

While bicyclic amines solve the conformational challenge, they do not inherently resolve the basicity problem. The introduction of fluorine—specifically α -CF3 groups or strategic ring fluorination—exerts a strong electron-withdrawing inductive effect (-I effect) that fundamentally alters the molecule's physicochemical profile:

  • pKa Attenuation: Highly electronegative fluorine atoms pull electron density away from the nitrogen lone pair, stabilizing the neutral amine and lowering the pKa. For instance,1[1].

  • Lipophilicity (LogP) and Permeability: Fluorination typically offsets the desolvation penalty of amines. In rigid bicyclic systems,1[1]. This combination of lowered pKa (increasing the fraction of neutral species at physiological pH) and increased LogP drastically enhances passive membrane permeability.

  • Conformational Locking: The highly polarized C-F bond participates in dipole-dipole interactions and the gauche effect.2[2].

Quantitative Structure-Property Relationships (QSPR)

The following table summarizes the physicochemical shifts observed when transitioning from standard monocyclic amines to highly optimized fluorinated bicyclic amines, demonstrating the profound impact of these structural modifications.

Compound ClassRepresentative ScaffoldMean pKaMean LogPKey Physicochemical Impact
Parent Monocyclic Amine Pyrrolidine / Piperidine~9.5 - 10.50.5 - 1.0High basicity, poor permeability, high hERG risk.
Non-fluorinated Bicyclic Amine Azabicyclo[2.2.1]heptane~9.0 - 10.01.0 - 1.5Conformationally rigid, improved affinity, but retains high basicity.
Fluorinated Cycloalkylamine 3-Fluorocyclobutylamine~8.0 - 8.51.5 - 2.03[3].
α -CF3 Bicyclic Amine α -CF3-Azabicyclo[n.2.1]alkane~5.5 - 6.51.5 - 2.01[1].

Experimental Workflow: Synthesis of α -CF3-Substituted Azabicycles

To leverage these building blocks, robust synthetic methodologies are required. The following self-validating protocol details the synthesis of α -CF3-substituted saturated bicyclic amines, ensuring high yield and stereocontrol.

Protocol: Gram-Scale Synthesis of α -CF3-Azabicyclo[n.2.1]alkanes

Based on the Ruppert-Prakash addition and intramolecular heterocyclization methodology[1].

  • Step 1: Imine Formation

    • Action: Condense a cyclic ketone precursor with a primary amine bearing a suitable leaving group (e.g., an ω -chloroalkyl amine) in the presence of a dehydrating agent (e.g., TiCl4).

    • Causality: Water removal drives the thermodynamic equilibrium toward the imine. The leaving group is strategically positioned to enable the subsequent ring closure. This establishes the self-validating nature of the cascade: if the imine forms incorrectly, the subsequent cyclization cannot occur, preventing the propagation of erroneous side products.

  • Step 2: Nucleophilic Trifluoromethylation

    • Action: Treat the resulting imine with the Ruppert-Prakash reagent (TMSCF3) and a catalytic amount of a fluoride initiator (e.g., TBAF) at -78°C, gradually warming to room temperature.

    • Causality: The fluoride ion attacks the silicon atom of TMSCF3, generating a highly reactive trifluoromethyl anion equivalent. Direct trifluoromethylation of sterically hindered bicyclic precursors requires this highly nucleophilic CF3 source to overcome the substantial transition state energy barrier.

  • Step 3: Intramolecular Heterocyclization

    • Action: Add Trimethylaluminum (AlMe3) to the reaction mixture and heat to 80°C in toluene.

    • Causality: AlMe3 acts as a potent, oxophilic Lewis acid. Standard thermal cyclization fails here due to the extreme ring strain of the forming bridged system. AlMe3 coordinates with the leaving group, significantly lowering the activation energy for the intramolecular nucleophilic attack by the newly formed secondary amine. This promotes the formation of the azabicyclo[n.2.1]alkane core in a single, thermodynamically driven step.

  • Step 4: Isolation and Structural Validation

    • Action: Quench with Rochelle's salt, extract with EtOAc, and purify via flash chromatography. Validate the structure using 1H-19F heteronuclear NOE NMR spectroscopy.

    • Causality: Standard 1H NMR is insufficient for rigid 3D structures. The 1H-19F NOE correlations are strictly required to confirm the spatial proximity of the CF3 group to the bicyclic protons, definitively proving the stereochemical outcome of the rigidified core.

Logical Framework for Bicyclic Amine Optimization

The integration of fluorinated bicyclic amines into a drug discovery pipeline follows a systematic logic, balancing entropic gains with physicochemical tuning.

G A Target Identification & Hit Generation B Introduce Bicyclic Core (Entropic Restriction) A->B C Alpha-Fluorination / CF3 (Stereoelectronic Tuning) B->C D pKa Reduction (Improved Permeability) C->D E LogP Modulation (Metabolic Stability) C->E F Lead Optimization & ADMET Profiling D->F E->F

Workflow for optimizing ADMET profiles using fluorinated bicyclic amines.

References

  • Title: α‐CF3‐Substituted Saturated Bicyclic Amines: Advanced Building Blocks for Medicinal Chemistry. Source: European Journal of Organic Chemistry (via ResearchGate). URL: 1

  • Title: Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Source: Chemistry – A European Journal (via ResearchGate). URL: 2

  • Title: Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. Source: European Journal of Organic Chemistry (via ResearchGate). URL: 3

Sources

Protocols & Analytical Methods

Method

Application Note: A Practical Guide to Characterizing 4-Fluoroquinuclidine as a Novel Inhibitor of P-glycoprotein-Mediated Efflux

Abstract Transporter-mediated efflux, primarily driven by pumps like P-glycoprotein (P-gp, or ABCB1), is a critical challenge in drug development, leading to multidrug resistance (MDR) in oncology and limiting the penetr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Transporter-mediated efflux, primarily driven by pumps like P-glycoprotein (P-gp, or ABCB1), is a critical challenge in drug development, leading to multidrug resistance (MDR) in oncology and limiting the penetration of therapeutics across physiological barriers like the blood-brain barrier (BBB).[1][2][3] A viable strategy to overcome this is the co-administration of potent and specific efflux pump inhibitors.[2][3] The quinuclidine scaffold, a rigid bicyclic amine, is a privileged structure in medicinal chemistry, known for its favorable pharmacological properties.[4][5] This guide introduces 4-fluoroquinuclidine, a novel derivative, as a potential P-gp inhibitor. We provide a comprehensive framework and detailed, self-validating protocols for its characterization, from initial screening to definitive assessment of its inhibitory potential using industry-standard cell-based assays.

Introduction: The Challenge of P-glycoprotein Efflux

P-glycoprotein is an ATP-dependent efflux pump that actively transports a wide variety of structurally diverse xenobiotics out of cells.[6][7] This protective mechanism becomes a significant liability in medicine. In oncology, its overexpression in tumor cells confers resistance to a broad spectrum of chemotherapeutic agents.[3][8] In neuropharmacology, its high expression at the BBB severely restricts the entry of potentially effective drugs into the central nervous system (CNS).[1]

The Strategy: Overcoming P-gp-mediated efflux often involves the rational design of drug candidates that are not P-gp substrates or the co-administration of a P-gp inhibitor.[1][2] An effective inhibitor can restore the therapeutic efficacy of a co-administered drug by increasing its intracellular concentration. This guide focuses on the experimental validation of 4-fluoroquinuclidine as one such inhibitor.

The Hypothesized Mechanism of Action

P-gp utilizes the energy from ATP hydrolysis to undergo conformational changes that bind substrates from the inner leaflet of the cell membrane and extrude them to the extracellular space. P-gp inhibitors typically function by competitively binding to the same substrate-binding sites or by interfering with the ATPase cycle.[9] We hypothesize that 4-fluoroquinuclidine, with its rigid, sterically defined quinuclidine core and the electronegative fluorine atom, can effectively occupy the drug-binding pocket of P-gp, thereby preventing the binding and subsequent efflux of substrate drugs.

cluster_membrane Cell Membrane p1 p2 pgp P-glycoprotein (P-gp) drug_out Drug Substrate pgp->drug_out 2. Efflux adp ADP + Pi pgp->adp extracellular Extracellular Space intracellular Intracellular Space drug_in Drug Substrate drug_in->pgp 1. Binding inhibitor 4-Fluoroquinuclidine (Inhibitor) inhibitor->pgp 3. Inhibition atp ATP atp->pgp Energy

Caption: Mechanism of P-gp mediated drug efflux and its inhibition by 4-fluoroquinuclidine.

Experimental Workflow for Characterizing a Novel P-gp Inhibitor

A tiered approach is recommended to efficiently characterize a novel P-gp inhibitor. The workflow begins with a rapid, high-throughput screening assay to identify inhibitory activity, followed by a more complex, "gold-standard" bidirectional transport assay to confirm the mechanism and quantify the effect.

G start Start: Hypothesis (4-Fluoroquinuclidine is a P-gp Inhibitor) screen Protocol 1: Cellular Accumulation Assay (Rhodamine 123) start->screen decision1 Increased Substrate Accumulation? screen->decision1 transport Protocol 2: Bidirectional Transport Assay (MDCK-MDR1 Transwells) decision1->transport Yes reject Not a P-gp Inhibitor or Weak Activity decision1->reject No analysis Protocol 3: Data Analysis (Calculate Papp & Efflux Ratio) transport->analysis decision2 Efflux Ratio of Probe Substrate Reduced? analysis->decision2 confirm Confirmed P-gp Inhibitor decision2->confirm Yes decision2->reject No

Caption: High-level workflow for the characterization of a novel P-gp inhibitor.

Protocol 1: Cellular Accumulation Assay for Initial Screening

Objective: To rapidly assess if 4-fluoroquinuclidine can increase the intracellular accumulation of a known fluorescent P-gp substrate, indicating potential inhibition of efflux.

Principle: P-gp overexpressing cells will exhibit low fluorescence when incubated with a fluorescent substrate (e.g., Rhodamine 123) because the substrate is actively pumped out. A P-gp inhibitor will block this efflux, leading to substrate accumulation and a measurable increase in intracellular fluorescence.[8]

Materials:

  • Cell Lines:

    • P-gp overexpressing line: MDCK-MDR1 (Madin-Darby Canine Kidney cells transfected with human MDR1 gene).[10][11]

    • Parental control line: MDCK-WT (Wild-Type).

  • Reagents:

    • Rhodamine 123 (Rho123)

    • 4-Fluoroquinuclidine (Test Compound)

    • Verapamil or Zosuquidar (Positive Control Inhibitor)[12][13]

    • Hanks' Balanced Salt Solution (HBSS) or appropriate assay buffer

    • Cell Lysis Buffer (e.g., 0.1% Triton X-100 in PBS)

    • DMSO (for compound dissolution)

  • Equipment:

    • White-walled, clear-bottom 96-well plates

    • Fluorescence microplate reader (Excitation ~485 nm, Emission ~530 nm)

    • Standard cell culture incubator (37°C, 5% CO₂)

Step-by-Step Methodology:
  • Cell Seeding: Seed both MDCK-MDR1 and MDCK-WT cells into a 96-well plate at a density of 3-5 x 10⁴ cells/well. Culture overnight to allow for cell adherence and formation of a near-confluent monolayer.[12]

  • Compound Preparation: Prepare stock solutions of 4-fluoroquinuclidine and Verapamil in DMSO. Create a serial dilution in assay buffer to achieve final desired concentrations (e.g., 0.1 to 100 µM). Ensure the final DMSO concentration in the assay is ≤1%.

  • Pre-incubation: Gently wash the cell monolayers with pre-warmed HBSS. Add 100 µL of the test compound dilutions (including a vehicle control and positive control) to the respective wells. Incubate for 30-60 minutes at 37°C.

    • Rationale: Pre-incubation allows the inhibitor to enter the cells and interact with the transporter before the substrate is introduced.

  • Substrate Addition: Add Rhodamine 123 to each well to a final concentration of 5 µM. Incubate for another 60-90 minutes at 37°C, protected from light.[8]

  • Termination and Wash: Aspirate the medium from all wells. Wash the cells three times with 200 µL of ice-cold PBS to remove extracellular Rho123.

    • Rationale: Using ice-cold PBS minimizes passive diffusion and transporter activity during the wash steps, preserving the intracellular concentration at the end of the incubation period.

  • Cell Lysis: Add 100 µL of lysis buffer to each well and incubate for 10 minutes with gentle shaking to ensure complete cell lysis.

  • Fluorescence Measurement: Read the fluorescence intensity of each well using a microplate reader.

Data Analysis & Expected Results:
  • Parental Cells (MDCK-WT): Should exhibit high fluorescence across all conditions as they have low P-gp expression. This validates that the compounds are not inherently quenching the Rho123 fluorescence.

  • P-gp Overexpressing Cells (MDCK-MDR1):

    • The vehicle control should show low fluorescence.

    • The positive control (Verapamil) should show a significant, dose-dependent increase in fluorescence.

    • If 4-fluoroquinuclidine is an inhibitor, it will also show a dose-dependent increase in fluorescence.

  • Calculation: Plot the fluorescence intensity against the concentration of 4-fluoroquinuclidine to determine an IC₅₀ value (the concentration at which 50% of the maximal inhibition is achieved).

Table 1: Example Data from Cellular Accumulation Assay

CompoundConcentration (µM)Mean Fluorescence (RFU) in MDCK-MDR1% of Max Inhibition
Vehicle (DMSO)-5,2100%
Verapamil5048,550100%
4-Fluoroquinuclidine 0.16,1502.2%
115,80024.4%
1028,93054.7%
5045,30092.4%
10047,99098.6%

Protocol 2: Bidirectional Transport Assay

Objective: To definitively confirm P-gp inhibition and quantify its effect by measuring the polarized transport of a probe substrate across a cell monolayer. This is the regulatory "gold-standard" method.[14]

Principle: A polarized monolayer of MDCK-MDR1 cells grown on a permeable Transwell™ support will actively transport P-gp substrates from the basolateral (B, blood-facing) to the apical (A, gut lumen-facing) chamber.[15] This results in a low apparent permeability (Papp) in the A-to-B direction and a high Papp in the B-to-A direction. The ratio of these permeabilities (Papp B-A / Papp A-B) is the Efflux Ratio (ER). An inhibitor will block the B-to-A transport, thereby reducing the ER.[15][16]

Materials:

  • Cell Lines & Supports: MDCK-MDR1 cells, 12- or 24-well Transwell™ plates (e.g., 0.4 µm pore size).

  • Reagents:

    • Digoxin or Prazosin (non-fluorescent P-gp probe substrates)[17]

    • Atenolol (low permeability marker) and Propranolol (high permeability marker)[17]

    • Lucifer Yellow (monolayer integrity marker)[14]

    • 4-Fluoroquinuclidine (Test Inhibitor)

    • Elacridar or Verapamil (Positive Control Inhibitor)[14]

  • Equipment:

    • Transepithelial Electrical Resistance (TEER) meter

    • Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for substrate quantification[18][19]

Step-by-Step Methodology:
  • Cell Culture on Transwells: Seed MDCK-MDR1 cells onto the apical side of the Transwell inserts. Culture for 3-5 days until a confluent, polarized monolayer is formed.[17]

  • Monolayer Integrity Check:

    • Measure the TEER of each well. Values should be high and consistent (e.g., >200 Ω·cm²), indicating tight junction formation.[20][21]

    • Self-Validation: Discard any monolayers that do not meet the pre-defined TEER threshold.

  • Assay Setup:

    • Wash the monolayers with pre-warmed HBSS.

    • Add buffer containing the test inhibitor (4-fluoroquinuclidine or control) to both A and B chambers and pre-incubate for 30-60 minutes.

    • The experiment is performed in two directions for each condition:

      • A-to-B Transport: Add the probe substrate (e.g., 10 µM Digoxin) to the apical (donor) chamber. The basolateral (receiver) chamber contains buffer with the inhibitor.

      • B-to-A Transport: Add the probe substrate to the basolateral (donor) chamber. The apical (receiver) chamber contains buffer with the inhibitor.

  • Incubation and Sampling: Incubate the plate at 37°C on an orbital shaker. At specified time points (e.g., 30, 60, 90, 120 min), take an aliquot from the receiver chamber for analysis. Replace the volume with fresh buffer containing the inhibitor. Take a sample from the donor chamber at the beginning and end of the experiment.

  • Post-Assay Integrity Check: After the transport experiment, re-measure the TEER. A significant drop (>25%) may indicate compound-induced toxicity and would invalidate the results for that well.[21] A Lucifer Yellow leakage assay can also be performed to confirm integrity.[20]

  • Sample Analysis: Quantify the concentration of the probe substrate in all collected samples using a validated LC-MS/MS method.

Protocol 3: Data Analysis and Interpretation

Calculation of Apparent Permeability (Papp)

The Papp coefficient (in cm/s) is calculated using the following equation:

Papp = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt: The rate of drug appearance in the receiver chamber (e.g., pmol/s), determined from the slope of the cumulative amount transported vs. time.

  • A: The surface area of the Transwell membrane (e.g., 1.12 cm² for a 12-well plate).

  • C₀: The initial concentration of the drug in the donor chamber (e.g., pmol/mL).

Calculation of Efflux Ratio (ER)

The ER is a dimensionless value calculated as:

ER = Papp (B→A) / Papp (A→B)

Interpretation
  • Substrate Identification: A compound is considered a P-gp substrate if its ER is ≥ 2.[15][20]

  • Inhibitor Characterization: 4-fluoroquinuclidine is confirmed as a P-gp inhibitor if, in its presence, the ER of a known P-gp substrate (like Digoxin) is significantly reduced, ideally towards 1.

  • Regulatory Context: According to FDA and EMA guidelines, in vitro transporter interaction studies are required to assess potential drug-drug interactions (DDIs).[22][23][24][25] If a new drug is found to be a potent inhibitor of a major transporter like P-gp, further clinical DDI studies may be required.[22][26]

start In Vitro Data (Papp & ER for Probe Substrate) q1 Is ER ≥ 2 in absence of test compound? start->q1 q2 Is ER reduced towards 1 in presence of 4-fluoroquinuclidine? q1->q2 Yes res_invalid Assay Invalid: Probe is not a P-gp substrate in this system. Re-validate with known substrate (e.g., Prazosin). q1->res_invalid No res_inhibitor Conclusion: 4-fluoroquinuclidine is a P-gp inhibitor. Consider potential for clinical DDIs. q2->res_inhibitor Yes res_not_inhibitor Conclusion: 4-fluoroquinuclidine is not a significant P-gp inhibitor at tested concentrations. q2->res_not_inhibitor No

Caption: Decision tree for interpreting bidirectional transport assay results.

Table 2: Example Data from Bidirectional Transport Assay with Digoxin (10 µM)

ConditionPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (ER)% ER Reduction
Digoxin Alone0.512.525.0 -
Digoxin + Verapamil (50 µM)0.60.71.2 95.2%
Digoxin + 4-Fluoroquinuclidine (10 µM)0.551.12.0 92.0%

Interpretation of Example Data: The high ER of 25 confirms Digoxin is a strong P-gp substrate in this system. Both the positive control (Verapamil) and 4-fluoroquinuclidine at 10 µM dramatically reduce the ER, confirming that 4-fluoroquinuclidine is a potent inhibitor of P-gp-mediated efflux.

Conclusion

This guide provides a robust, two-tiered framework for the characterization of 4-fluoroquinuclidine as a novel P-gp inhibitor. The cellular accumulation assay serves as an efficient primary screen, while the bidirectional transport assay provides definitive, quantifiable data on inhibitory potency suitable for regulatory consideration. By following these self-validating protocols, researchers can confidently assess the potential of new chemical entities to modulate transporter-mediated efflux, a critical step in the development of safer and more effective therapeutics.

References

  • Establishment of optimized MDCK cell lines for reliable efflux transport studies. (Journal of Pharmaceutical Sciences, 2017).
  • Validating the Use of Rational Modification of Compounds to Reduce P-gp Efflux. (Preprint, 2022).
  • Establishment of optimized MDCK cell lines for reliable efflux transport studies. (PubMed, 2014).
  • MDR1-MDCK Permeability Assay.
  • The Quinuclidine Scaffold: A Versatile Platform for the Discovery of Novel Therapeutic Agents. (BenchChem).
  • MDCK-MDR1 Permeability Assay. (Evotec).
  • Application Notes and Protocols for Assessing P-glycoprotein (P-gp) Mediated Multidrug Resistance in Cancer Cell Lines. (BenchChem).
  • ADME MDR1-MDCK Permeability Assay. (BioDuro).
  • Using LC–MS/MS-based targeted proteomics to monitor the pattern of ABC transporters expression in the development of drug resistance. (PMC, 2017).
  • Drug Transporters: Regulatory Guidance from ICH, USFDA, EMA and PMDA. (Walsh Medical Media, 2023).
  • In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies.
  • LC-MS/MS-based quantification of efflux transporter proteins
  • Caco-2 permeability assay.
  • In Vitro‐to‐In Vivo Extrapolation of Transporter Inhibition Data for Drugs Approved by the US Food and Drug Administr
  • In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry. (Federal Register, 2017).
  • Drug Delivery that Overcomes P-glycoprotein Mediated Drug Efflux. (University of Missouri-Kansas City).
  • January 2020 US FDA In Vitro DDI Guidance. (Evotec).
  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. (PMC, 2023).
  • How to overcome ATP-binding cassette drug efflux transporter-mediated drug resistance? (Expert Opinion on Drug Discovery, 2017).
  • Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability. (PMC, 2023).
  • Multidrug Efflux Transporter P Glycoprotein (MDR1/P-gp) Ligand Screening Kit (ab284553) Protocol. (Abcam, 2021).
  • Intracellular Metabolomics Identifies Efflux Transporter Inhibitors in a Routine Caco-2 Cell Permeability Assay—Biological Implic
  • Caco-2 Permeability Assay. (Evotec).
  • A fast and simple method for measuring P-glycoprotein (Pgp) inhibition. (BMG Labtech, 2010).
  • P-glycoprotein (P-gp)
  • Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics. (PMC, 2020).
  • Inhibition of P-Glycoprotein-Mediated Paclitaxel Resistance by Reversibly Linked Quinine Homodimers. (PMC, 2012).

Sources

Application

19F NMR spectroscopy characterization of 4-fluoroquinuclidine

Application Note: 19 F NMR Spectroscopy Characterization of 4-Fluoroquinuclidine in CNS Drug Design Strategic Rationale: The Role of 4-Fluoroquinuclidine In central nervous system (CNS) drug development, achieving optima...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 19 F NMR Spectroscopy Characterization of 4-Fluoroquinuclidine in CNS Drug Design

Strategic Rationale: The Role of 4-Fluoroquinuclidine

In central nervous system (CNS) drug development, achieving optimal blood-brain barrier (BBB) penetrance is a primary hurdle. Quinuclidine rings are frequently utilized as pharmacophores (e.g., in α7​ nicotinic acetylcholine receptor agonists) due to their rigid, basic tertiary amine structure. However, the high intrinsic pKa​ of unsubstituted quinuclidine ( 11.0) ensures it is almost entirely protonated at physiological pH (7.4). This permanent positive charge makes the molecule a prime substrate for P-glycoprotein (P-gp) mediated efflux, severely restricting brain exposure[1].

To circumvent this, medicinal chemists employ isosteric replacement, specifically incorporating a fluorine atom at the 4-position to create 4-fluoroquinuclidine . The strong electron-withdrawing nature of the fluorine atom exerts a through-bond inductive effect across the bicyclic framework, significantly lowering the pKa​ of the distal nitrogen to approximately 8.5. This subtle modulation increases the fraction of neutral molecules at physiological pH, dramatically reducing efflux and improving BBB penetrance[1].

Mechanistic Insights: Why 19 F NMR?

To validate the pKa​ shift induced by fluorination, 19 F Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. The 19 F nucleus is a spin-½, 100% naturally abundant isotope with a gyromagnetic ratio second only to 1 H, making it an exceptionally sensitive bioorthogonal reporter[2].

The Causality of the Chemical Shift ( δ ): The 19 F chemical shift is exquisitely hyper-responsive to changes in its local electrostatic environment[3]. In 4-fluoroquinuclidine, the protonation state of the nitrogen at the 1-position directly alters the electron density of the entire bicyclic cage. As the pH of the solution decreases and the nitrogen protonates, the resulting positive charge deshields the fluorine atom at the 4-position. By tracking the 19 F chemical shift as a function of pH, we can plot a precise titration curve. Fitting this curve to the Henderson-Hasselbalch equation allows for the exact determination of the molecule's pKa​ .

Experimental Workflow & Logical Relationships

G Step1 1. Sample Preparation 4-Fluoroquinuclidine + TFA (IS) in D2O/H2O Buffer Step2 2. System Validation Check S/N > 100, Lock D2O Calibrate Probe Temp Step1->Step2 Proceed if pure Step3 3. pH Titration Series Adjust pH 5.0 to 11.0 Correct pD = pH* + 0.4 Step2->Step3 System Validated Step4 4. 19F{1H} Acquisition WALTZ-16 Decoupling Relaxation Delay > 5×T1 Step3->Step4 Aliquots Step5 5. Data Processing Extract δ(19F) vs. pH Verify TFA δ is Constant Step4->Step5 FIDs Step6 6. pKa Determination Henderson-Hasselbalch Non-linear Regression Step5->Step6 Chemical Shifts

Workflow for 19F NMR pH titration and pKa determination of 4-fluoroquinuclidine.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that an experiment is only as reliable as its internal controls. The following protocol is designed as a self-validating system , ensuring that artifacts (such as temperature drift or electrode errors) are immediately identifiable.

Protocol A: Preparation of the Self-Validating NMR Sample
  • Compound Dissolution: Dissolve 2-5 mg of 4-fluoroquinuclidine in 0.6 mL of a 90% H2​O / 10% D2​O solvent mixture. The D2​O is required for spectrometer locking.

  • Internal Standard (IS) Addition: Add 0.05% (v/v) Trifluoroacetic acid (TFA).

    • Expert Insight (Causality): TFA has a pKa​ of 0.23. Within our target titration range (pH 5.0 to 11.0), TFA is fully deprotonated. Therefore, its 19 F chemical shift (-76.55 ppm) is completely independent of pH. If the TFA peak shifts during the experiment, it immediately flags a failure in temperature regulation or an error in the spectrometer's lock/reference phase.

  • pH Adjustment & Isotope Correction: Divide the stock into aliquots and adjust the pH from 5.0 to 11.0 using dilute HCl or NaOH.

    • Expert Insight (Causality): Because the solvent contains D2​O , the glass pH electrode reading (pH*) is subject to an isotope effect. You must apply the Craig correction: pD=pH∗+0.4 . Failure to do so will systematically skew the final pKa​ calculation.

Protocol B: 19 F{ 1 H} NMR Acquisition
  • Probe Tuning & Matching: Insert the sample, lock on the deuterium signal, and carefully tune/match the 19 F channel (typically 470.4 MHz on a 500 MHz instrument).

  • Pulse Sequence Selection: Utilize a standard 1D 19 F pulse-acquire sequence with inverse-gated 1 H decoupling (WALTZ-16).

    • Expert Insight (Causality): The fluorine atom at the 4-position is scalar-coupled to the adjacent aliphatic protons ( 3JHF​ and 4JHF​ ). Proton decoupling collapses this complex multiplet into a sharp, intense singlet. This maximizes the Signal-to-Noise (S/N) ratio and allows for mathematically precise peak-picking of the chemical shift.

  • Relaxation Delay (D1): Set D1 to 5.0 - 10.0 seconds.

    • Expert Insight (Causality): Fluorine nuclei in highly symmetric, small aliphatic molecules often exhibit long longitudinal relaxation times ( T1​ ) ranging from 1 to 10 seconds[4]. If D1 is too short, the signal will artificially saturate, degrading S/N and distorting the baseline phase. D1 must be ≥5×T1​ .

Data Presentation & Interpretation

Once the spectra are acquired, extract the 19 F chemical shifts ( δ ) of the 4-fluoroquinuclidine peak for each pH value. Ensure the TFA peak remains locked at -76.55 ppm ( ± 0.02 ppm).

Table 1: Recommended 19 F NMR Acquisition Parameters
ParameterValueScientific Rationale
Nucleus / Frequency 19 F / 470.4 MHzHigh receptivity and broad chemical shift dispersion[3].
Pulse Angle 30° to 45°Balances S/N generation with shorter recovery times.
Relaxation Delay (D1) 5.0 - 10.0 sEnsures complete T1​ relaxation to prevent signal saturation[4].
Decoupling WALTZ-16 ( 1 H)Collapses J -couplings for a sharp, easily trackable singlet.
Internal Standard TFA (0.05% v/v)pH-independent reference (-76.55 ppm) for self-validation.
Table 2: Physicochemical & Pharmacokinetic Impact of Fluorination

Data summarized from Caco-2 efflux assays and structural characterization[1].

MoleculeApproximate pKa​ P-gp Efflux RatioBBB Penetrance 19 F NMR Signal
Quinuclidine 11.0HighPoorN/A
4-Fluoroquinuclidine 8.5LowExcellentActive (Singlet, decoupled)

Final Analysis: Plot the observed chemical shift ( δobs​ ) against the corrected pH (pD). The data will form a sigmoidal curve. Utilize non-linear regression to fit the data to the modified Henderson-Hasselbalch equation:

δobs​=1+10(pH−pKa​)δprotonated​+δneutral​×10(pH−pKa​)​

The inflection point of this curve represents the highly accurate, NMR-derived pKa​ of the 4-fluoroquinuclidine moiety.

Sources

Method

Protocol for Synthesizing 4-Fluoroquinuclidine-3-carbonitrile: Application in CNS and Immuno-Oncology Drug Development

Executive Summary & Pharmacological Rationale The synthesis of highly polar, functionalized bicyclic scaffolds is a cornerstone of modern medicinal chemistry. 4-Fluoroquinuclidine-3-carbonitrile has emerged as a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

The synthesis of highly polar, functionalized bicyclic scaffolds is a cornerstone of modern medicinal chemistry. 4-Fluoroquinuclidine-3-carbonitrile has emerged as a critical intermediate in the development of advanced therapeutics, particularly in overcoming blood-brain barrier (BBB) permeability challenges and optimizing pharmacokinetic profiles.

In the development of α7 nicotinic acetylcholine receptor (nAChR) agonists, the high inherent pKa of the quinuclidine moiety often leads to poor brain penetrance due to transporter-mediated efflux by P-glycoprotein (Pgp). The strategic introduction of a bridgehead fluorine atom (4-fluoroquinuclidine) exerts a strong inductive electron-withdrawing (-I) effect. This modification significantly lowers the pKa of the quinuclidine nitrogen, thereby reducing the fraction of protonated amine at physiological pH and drastically reducing Pgp-mediated efflux, as validated by Caco-2 permeability assays[1]. Furthermore, the cyano-substituted derivative, rac-(1r,4r)-4-fluoroquinuclidine-3-carbonitrile, serves as a vital building block in the synthesis of complex immunomodulatory agents, including hematopoietic progenitor kinase 1 (HPK1) inhibitors used in oncology[2].

Rationale N1 Bridgehead Fluorination (4-Position) N2 Strong Electron-Withdrawing (-I) Effect N1->N2 N3 Lowered Amine pKa (~1.5 to 2.0 units drop) N2->N3 N4 Reduced P-glycoprotein (Pgp) Efflux N3->N4 Decreased protonation at physiological pH N5 Enhanced Brain Penetrance & Target Engagement N4->N5 Improved Caco-2 permeability

Figure 1: Pharmacological rationale for bridgehead fluorination in reducing Pgp-mediated efflux.

Table 1: Physicochemical Impact of Bridgehead Fluorination
Compound ScaffoldEstimated pKaPgp Efflux Ratio (Caco-2)Brain Penetrance
Unsubstituted Quinuclidine~10.5High (>10)Poor
4-Fluoroquinuclidine~8.5 - 8.8Low (<3)Excellent

Synthetic Strategy: The Van Leusen Cyanation

To synthesize 4-fluoroquinuclidine-3-carbonitrile, the most robust and scalable approach involves the one-carbon homologation of 4-fluoroquinuclidin-3-one using Toluenesulfonylmethyl isocyanide (TosMIC) via the Van Leusen reaction. This methodology allows for the direct conversion of the sterically hindered bicyclic ketone into the corresponding nitrile.

SynthesisWorkflow N1 4-Fluoroquinuclidin-3-one (Starting Material) N2 Van Leusen Reaction TosMIC, t-BuOK, DME/EtOH, 0°C to RT N1->N2 Addition of Reagents N3 rac-4-Fluoroquinuclidine-3-carbonitrile (Crude Intermediate) N2->N3 12h Stirring N4 Aqueous Workup & Extraction DCM / H2O N3->N4 Quench & Partition N5 Silica Gel Chromatography (Purification) N4->N5 Organic Layer N6 Pure rac-(1r,4r)-4-Fluoroquinuclidine-3-carbonitrile N5->N6 Target Compound

Figure 2: Experimental workflow for the Van Leusen cyanation of 4-fluoroquinuclidin-3-one.

Step-by-Step Experimental Methodology

Materials & Reagents
  • Substrate: 4-Fluoroquinuclidin-3-one (1.0 eq)

  • Reagent: Toluenesulfonylmethyl isocyanide (TosMIC, 1.3 eq)

  • Base: Potassium tert-butoxide (t-BuOK, 2.2 eq)

  • Solvents: Anhydrous 1,2-Dimethoxyethane (DME), Absolute Ethanol (EtOH), Dichloromethane (DCM)

Reaction Execution & Causality
  • Preparation of the Reaction Mixture: In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve 4-fluoroquinuclidin-3-one (1.0 eq) and TosMIC (1.3 eq) in anhydrous DME (0.2 M concentration).

    • Causality: Argon purging is essential because TosMIC and its resulting carbanion are highly susceptible to oxidative degradation. DME is specifically chosen over THF because its bidentate coordination properties stabilize the potassium counterion of the base, enhancing the nucleophilicity of the TosMIC anion.

  • Base Addition and Homologation: Cool the mixture to 0 °C using an ice-water bath. Add a solution of t-BuOK (2.2 eq) in absolute ethanol dropwise over 30 minutes.

    • Causality: The dropwise addition at 0 °C is critical to control the exothermic deprotonation and prevent the thermal decomposition of TosMIC. Ethanol acts as an indispensable protic co-solvent; it provides the specific proton required to facilitate the ring-opening of the transient oxazoline intermediate, which subsequently eliminates the tosyl group to yield the nitrile.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir continuously for 12 hours.

    • Causality: Warming to room temperature provides the necessary activation energy for the final elimination step. The 12-hour duration ensures complete conversion, preventing the difficult downstream separation of unreacted ketone from the target nitrile.

Self-Validating Workup & Isolation
  • Quench and Extraction: Quench the reaction by slowly adding cold distilled water (equal to the reaction volume). Extract the aqueous phase three times with DCM.

    • Causality (Self-Validation): This workup acts as a built-in purification filter. Water hydrolyzes any remaining TosMIC into water-soluble byproducts. DCM is specifically selected because the highly polar, yet lipophilic 4-fluoroquinuclidine-3-carbonitrile partitions favorably into the organic layer, leaving inorganic salts and TosMIC degradation products trapped in the aqueous phase.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, DCM:MeOH gradient containing 1% NH₄OH).

    • Causality: Na₂SO₄ is preferred over MgSO₄ because magnesium ions can coordinate with the basic quinuclidine nitrogen, leading to product loss. The addition of 1% NH₄OH to the eluent suppresses the secondary interactions between the basic amine and the acidic silanol groups on the silica gel, preventing peak tailing.

Self-Validating Quality Control (QC) Metrics

To ensure the protocol has yielded the correct structure and that the bridgehead fluorine remains intact, the following orthogonal analytical techniques must be employed.

Table 2: Analytical Specifications for 4-Fluoroquinuclidine-3-carbonitrile
Analytical TechniqueTarget SpecificationDiagnostic Significance
¹H NMR (CDCl₃) ~3.5 ppm (m, 1H, CH-CN)Confirms the successful conversion of the ketone to the nitrile (appearance of the methine proton adjacent to the cyano group).
¹⁹F NMR (CDCl₃) ~ -145 to -155 ppm (s, 1F)Verifies the integrity of the bridgehead fluorine, ensuring no elimination or substitution occurred under basic conditions.
LC-MS (ESI+) m/z = 155.1 [M+H]⁺Confirms the exact mass of the product (Chemical Formula: C₈H₁₁FN₂, Exact Mass: 154.09).
IR Spectroscopy ~2240 cm⁻¹ (sharp peak)Validates the installation of the cyano (-C≡N) functional group.

References

  • Title: Discovery of a novel series of quinolone α7 nicotinic acetylcholine receptor agonists Source: Bioorganic & Medicinal Chemistry Letters / NIH URL:[Link]

  • Source: WIPO (PCT)

Sources

Application

Application Note: Caco-2 Permeability Assay Optimization for 4-Fluoroquinuclidine Compounds

Introduction & Mechanistic Rationale Quinuclidine derivatives are highly valued scaffolds in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors and muscarinic pathways. However, the un...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Quinuclidine derivatives are highly valued scaffolds in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors and muscarinic pathways. However, the unsubstituted quinuclidine core features a highly basic tertiary amine with a pKa typically ranging between 10.5 and 11.0. In a physiological environment (pH 7.4), these molecules exist almost entirely in their protonated state. This strong basicity introduces two major pharmacokinetic liabilities in in vitro models and in vivo absorption:

  • P-glycoprotein (P-gp) Efflux : Protonated basic amines are prime substrates for intestinal and blood-brain barrier (BBB) efflux transporters like P-gp, leading to high efflux ratios (ER) and poor tissue penetration[1].

  • Lysosomal Trapping (Intracellular Retention) : Strongly basic amines diffuse across the cell membrane in their neutral state but become rapidly protonated and irreversibly trapped within acidic intracellular organelles (such as lysosomes, pH ~4.5)[2]. This phenomenon ruins mass balance in standard in vitro assays and artificially depresses the apparent permeability ( Papp​ )[3].

The Fluorine Solution : Strategic substitution of a fluorine atom at the 4-position (4-fluoroquinuclidine) leverages the strong electron-withdrawing inductive effect of fluorine to significantly lower the pKa of the quinuclidine nitrogen[4]. This structural modification increases the fraction of the neutral species at pH 7.4, thereby mitigating P-gp recognition and drastically reducing lysosomal trapping without adding excessive lipophilic bulk[5].

Comparative Data Presentation

The following table summarizes the typical physicochemical and assay performance shifts observed when transitioning from a standard quinuclidine to a 4-fluoroquinuclidine scaffold.

ParameterUnsubstituted Quinuclidine4-FluoroquinuclidineMechanistic Consequence
Amine pKa ~10.5 - 11.0~8.5 - 9.0Reduced basicity; lower fraction of protonated species at pH 7.4.
P-gp Efflux Ratio (ER) > 10 (High Efflux)< 3 (Low/Moderate)Decreased transporter recognition; improved CNS penetration[4].
Caco-2 Papp​ (A-B) < 5 × 10⁻⁶ cm/s> 15 × 10⁻⁶ cm/sEnhanced transcellular passive diffusion.
Assay Mass Recovery 40% - 60% (Trapped)> 85% (Recovered)Reduced sequestration in acidic intracellular compartments[3].

Experimental Workflow & Causality

To accurately measure the permeability of these compounds, the standard Caco-2 assay must be modified to account for potential intracellular retention. The workflow below illustrates the logical progression of the assay, including the critical mass balance step.

G A 4-Fluoroquinuclidine (Lowered pKa) B Donor Compartment (Apical, pH 7.4) A->B Dosing (10 µM) C Caco-2 Cell Monolayer (Enterocyte Model) B->C Passive Diffusion C->B P-gp Efflux D Receiver Compartment (Basolateral, pH 7.4) C->D A-B Permeation (Papp) E Lysosomal Trapping (Mitigated by Fluorine) C->E Intracellular Retention F LC-MS/MS & Mass Balance D->F Aliquot Sampling E->F Cell Lysis Extraction

Workflow of the Caco-2 permeability assay highlighting lysosomal trapping mitigation.

Step-by-Step Protocol: Self-Validating Caco-2 Assay

This protocol is specifically engineered to address the unique behavior of basic amines. It incorporates a mandatory mass balance validation step and the optional use of Bafilomycin A1 to rescue highly retained parent compounds[3].

Step 1: Caco-2 Cell Culture & Monolayer Validation
  • Seed Caco-2 cells (passages 95–105) on polycarbonate Transwell® inserts (0.4 µm pore size, 24-well format) at a density of 6 × 10⁴ cells/cm².

  • Culture the cells for 21 days in DMEM supplemented with 10% FBS and 1% non-essential amino acids. Replace media every other day to ensure full differentiation and expression of tight junctions and efflux transporters.

  • Validation Check : Measure Transepithelial Electrical Resistance (TEER) prior to the assay. Only utilize inserts with a TEER > 250 Ω·cm² to guarantee paracellular tight junction integrity.

Step 2: Preparation of Dosing Solutions
  • Transport Buffer : Prepare Hank’s Balanced Salt Solution (HBSS) supplemented with 10 mM HEPES, adjusted precisely to pH 7.4.

  • Test Compound : Prepare a 10 µM dosing solution of the 4-fluoroquinuclidine compound in Transport Buffer. Ensure the final DMSO concentration is ≤ 1% to prevent solvent-induced membrane toxicity.

  • Causality Note (For highly basic controls): When running unsubstituted quinuclidines as controls, prepare a parallel dosing solution containing 100 nM Bafilomycin A1. Bafilomycin A1 inhibits the vacuolar H+-ATPase, neutralizing lysosomal pH and preventing the trapping of basic amines. This allows for the determination of the compound's true "intrinsic" permeability[3].

Step 3: Execution of the Permeability Assay
  • Wash the Caco-2 monolayers twice with pre-warmed (37°C) Transport Buffer.

  • Apical to Basolateral (A-B) Setup : Add 0.2 mL of the dosing solution to the Apical (donor) chamber. Add 0.6 mL of blank Transport Buffer to the Basolateral (receiver) chamber.

  • Basolateral to Apical (B-A) Setup : Add 0.6 mL of the dosing solution to the Basolateral chamber. Add 0.2 mL of blank Transport Buffer to the Apical chamber.

  • Incubate the plates at 37°C on an orbital shaker (100 rpm) to minimize the unstirred water layer.

  • Take 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes. Immediately replace the sampled volume with an equal volume of fresh, pre-warmed buffer to maintain sink conditions.

Step 4: Cell Lysis and Mass Balance Recovery (Critical Step)

Why this is necessary: Without lysing the cells, it is impossible to distinguish between poor membrane permeability and intracellular retention[3].

  • Following the 120-minute time point, remove all remaining buffer from both the donor and receiver chambers.

  • Wash the cell monolayer three times with ice-cold PBS to halt transport and remove extracellularly bound compound.

  • Add 0.2 mL of extraction solvent (e.g., 80:20 Acetonitrile:Water containing a suitable internal standard) directly to the apical chamber.

  • Sonicate the inserts for 15 minutes to fully lyse the cells and extract any retained compound.

Step 5: LC-MS/MS Quantification
  • Centrifuge the aliquots and cell lysates at 14,000 × g for 10 minutes to precipitate proteins.

  • Quantify the compound concentrations in the donor, receiver, and cell lysate compartments using a validated LC-MS/MS method operating in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity.

Step 6: Data Analysis & Self-Validation

Calculate the Apparent Permeability ( Papp​ ) using the steady-state rate of appearance:

Papp​=C0​×AdQ/dt​

(Where dQ/dt is the rate of appearance in the receiver chamber, C0​ is the initial donor concentration, and A is the surface area of the insert).

Calculate the Efflux Ratio (ER):

ER=Papp​(A−B)Papp​(B−A)​

(An ER < 2 indicates passive diffusion; ER > 2 indicates active efflux).

Self-Validation (Mass Recovery) :

Recovery(%)=AmountDonor_Initial​AmountDonor_Final​+AmountReceiver_Final​+AmountCell_Lysate​​×100

Decision Gate: If Total Recovery is < 80% despite cell lysis, suspect non-specific binding to the plasticware. If Recovery is < 80% without factoring in cell lysis but > 90% with cell lysis, lysosomal trapping is confirmed. A successfully optimized 4-fluoroquinuclidine should demonstrate >85% recovery without the need for Bafilomycin A1, proving the efficacy of the fluorine substitution[3][5].

References

  • Discovery of the 3-Imino-1,2,4-thiadiazinane 1,1-Dioxide Derivative Verubecestat (MK-8931)–A β-Site Amyloid Precursor Protein Cleaving Enzyme 1 Inhibitor for the Treatment of Alzheimer's Disease. Source: Journal of Medicinal Chemistry - ACS Publications. URL: [Link]

  • Intracellular Retention of Three Quinuclidine Derivatives in Caco-2 Permeation Experiments: Mechanisms and Impact on Estimating Permeability and Active Efflux Ratio. Source: PubMed. URL: [Link]

  • A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. Source: PubMed Central (PMC). URL: [Link]

  • Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Source: Journal of Medicinal Chemistry - ACS Publications. URL: [Link]

  • Validating the Use of Rational Modification of Compounds to Reduce P-gp Efflux. Source: Scientific Archives. URL: [Link]

  • Caco-2 cell permeability assays to measure drug absorption. Source: PubMed. URL: [Link]

Sources

Method

Application of 4-Fluoroquinuclidine in the Synthesis of Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rationale for Targeting HPK1 in Immuno-Oncology Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase K...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Targeting HPK1 in Immuno-Oncology

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), has emerged as a critical negative regulator of immune cell activation.[1] Predominantly expressed in hematopoietic cells, HPK1 functions as an intracellular checkpoint, dampening T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[2][3] In the context of oncology, HPK1 represents a promising therapeutic target. The inhibition of HPK1 has been demonstrated to enhance anti-tumor immunity by promoting T-cell activation, proliferation, and cytokine secretion, thus overcoming the immunosuppressive tumor microenvironment.[2][4]

Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key downstream adaptor proteins, most notably the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[3] This phosphorylation event leads to the recruitment of 14-3-3 proteins and the subsequent ubiquitination and degradation of SLP-76, effectively terminating the TCR signaling cascade.[3] By inhibiting the kinase activity of HPK1, small molecules can prevent this negative feedback loop, leading to a more robust and sustained anti-tumor immune response. Several small-molecule HPK1 inhibitors are currently in preclinical and clinical development, highlighting the therapeutic potential of this strategy.[2]

This technical guide provides an in-depth exploration of the application of 4-fluoroquinuclidine as a key structural motif in the design and synthesis of novel HPK1 inhibitors. While direct literature examples of 4-fluoroquinuclidine in publicly disclosed HPK1 inhibitors are limited, this document will extrapolate from established principles of medicinal chemistry and the known structure-activity relationships (SAR) of kinase inhibitors to provide a robust framework for its application.

The HPK1 Signaling Pathway and Point of Intervention

The central role of HPK1 in attenuating T-cell activation makes its kinase domain an attractive target for therapeutic intervention. The signaling cascade and the mechanism of HPK1 inhibition are depicted below.

HPK1_Signaling_Pathway TCR T-Cell Receptor (TCR) Engagement SLP76_complex SLP-76 Signalosome TCR->SLP76_complex HPK1_inactive HPK1 (Inactive) SLP76_complex->HPK1_inactive Recruitment & Activation T_cell_activation T-Cell Activation (Cytokine Release, Proliferation) SLP76_complex->T_cell_activation HPK1_active HPK1 (Active) HPK1_inactive->HPK1_active pSLP76 p-SLP-76 HPK1_active->pSLP76 Phosphorylation Degradation Signal Termination (Ubiquitination & Degradation) pSLP76->Degradation Degradation->T_cell_activation Inhibition Inhibitor HPK1 Inhibitor (e.g., with 4-Fluoroquinuclidine) Inhibitor->HPK1_active Inhibition

Figure 1: HPK1 Signaling Pathway and Inhibition. This diagram illustrates the negative regulatory role of HPK1 in T-cell signaling and the mechanism by which small molecule inhibitors can block this pathway to enhance T-cell activation.

4-Fluoroquinuclidine as a Privileged Scaffold in Kinase Inhibitor Design

The quinuclidine scaffold, a rigid bicyclic amine, is considered a "privileged structure" in medicinal chemistry due to its favorable physicochemical properties.[5] Its three-dimensional structure allows for precise orientation of substituents, which can lead to enhanced binding affinity and selectivity for the target protein.[5] The introduction of a fluorine atom at the 4-position of the quinuclidine ring can further augment its drug-like properties.

Rationale for Incorporating 4-Fluoroquinuclidine:

  • Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and its introduction can block sites of metabolism, thereby increasing the half-life of the drug candidate.

  • Enhanced Binding Affinity: Fluorine can participate in favorable interactions with the protein target, including hydrogen bonds and dipole-dipole interactions, which can contribute to improved potency.

  • Modulation of Basicity: The electron-withdrawing nature of fluorine can modulate the pKa of the quinuclidine nitrogen, which can be fine-tuned to optimize interactions with the kinase active site and improve cell permeability.

  • Increased Lipophilicity: The addition of a fluorine atom can increase the lipophilicity of the molecule, potentially improving its ability to cross cell membranes and reach the intracellular target.

Hypothetical Synthesis of a 4-Fluoroquinuclidine-Containing HPK1 Inhibitor

Here, we propose a hypothetical synthesis of a pyrazolopyrimidine-based HPK1 inhibitor incorporating a 4-fluoroquinuclidine moiety. The pyrazolopyrimidine scaffold is a well-established hinge-binder for many kinases.[7]

Synthesis_Workflow Start_A 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine Intermediate_1 Coupling Reaction (e.g., SNAr) Start_A->Intermediate_1 Start_B 4-Fluoroquinuclidine Start_B->Intermediate_1 Core_Scaffold Pyrazolopyrimidine-Quinuclidine Core Intermediate_1->Core_Scaffold Final_Coupling Suzuki or Buchwald-Hartwig Coupling Core_Scaffold->Final_Coupling Final_Product Final HPK1 Inhibitor Final_Coupling->Final_Product Purification Purification & Characterization (HPLC, NMR, MS) Final_Product->Purification Aryl_Boronic_Acid Substituted Aryl Boronic Acid/Ester Aryl_Boronic_Acid->Final_Coupling

Figure 2: General Synthetic Workflow. This diagram outlines a potential synthetic route for a 4-fluoroquinuclidine-containing HPK1 inhibitor, starting from commercially available building blocks.

Experimental Protocol: Synthesis of a Hypothetical HPK1 Inhibitor

This protocol describes a plausible multi-step synthesis.

Part 1: Synthesis of the 4-(4-Fluoroquinuclidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine Core

  • Reaction Setup: To a solution of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or isopropanol, add 4-fluoroquinuclidine (1.2 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired pyrazolopyrimidine-quinuclidine core.

Part 2: Final Coupling to Introduce Aryl Substituent

  • Reaction Setup: In a reaction vessel, combine the 4-(4-fluoroquinuclidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine core (1.0 eq), a substituted aryl boronic acid or ester (1.5 eq), a palladium catalyst such as Pd(PPh3)4 (0.1 eq), and a base such as sodium carbonate (2.0 eq).

  • Reaction Conditions: Add a mixture of a suitable solvent system (e.g., dioxane and water) and degas the mixture with nitrogen or argon. Heat the reaction to reflux (approximately 100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the final product by preparative high-performance liquid chromatography (HPLC) to yield the pure HPK1 inhibitor.

Part 3: Characterization

  • Confirm the structure and purity of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocols for Biological Evaluation

Following successful synthesis and characterization, the novel compound must be evaluated for its biological activity.

Protocol 1: In Vitro Kinase Inhibition Assay

This assay determines the potency of the synthesized compound against the HPK1 enzyme.

  • Materials: Recombinant human HPK1 enzyme, ATP, a suitable peptide substrate (e.g., a generic kinase substrate like myelin basic protein or a specific SLP-76-derived peptide), the synthesized inhibitor, and a kinase assay detection kit (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the inhibitor in DMSO.

    • In a 384-well plate, add the HPK1 enzyme, the peptide substrate, and the inhibitor at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using the detection kit according to the manufacturer's instructions.

    • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Protocol 2: Cellular Assay for Inhibition of SLP-76 Phosphorylation

This assay confirms the target engagement of the inhibitor in a cellular context.

  • Materials: Jurkat T-cells, anti-CD3/CD28 antibodies, the synthesized inhibitor, lysis buffer, primary antibodies against phospho-SLP-76 (Ser376) and total SLP-76, and a secondary antibody for Western blotting.

  • Procedure:

    • Culture Jurkat T-cells and pre-treat with varying concentrations of the inhibitor or DMSO (vehicle control) for 1-2 hours.

    • Stimulate the cells with anti-CD3/CD28 antibodies to activate the TCR signaling pathway.

    • After a short incubation period (e.g., 15-30 minutes), lyse the cells.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against p-SLP-76 and total SLP-76, followed by an appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities to determine the extent of inhibition of SLP-76 phosphorylation.

Protocol 3: T-Cell Activation Assay (Cytokine Release)

This assay measures the functional consequence of HPK1 inhibition on T-cell activation.

  • Materials: Human peripheral blood mononuclear cells (PBMCs), anti-CD3/CD28 antibodies, the synthesized inhibitor, and an ELISA kit for detecting cytokines such as IL-2 and IFN-γ.

  • Procedure:

    • Isolate PBMCs from healthy donor blood.

    • Pre-treat the PBMCs with the inhibitor at various concentrations for 1-2 hours.

    • Stimulate the cells with anti-CD3/CD28 antibodies.

    • Incubate the cells for 24-72 hours.

    • Collect the cell culture supernatant and measure the concentration of secreted IL-2 and IFN-γ using an ELISA kit.

    • An increase in cytokine production in the presence of the inhibitor indicates enhanced T-cell activation.

Data Presentation and Structure-Activity Relationship (SAR) Considerations

The data obtained from the biological assays should be systematically tabulated to facilitate the analysis of the structure-activity relationship.

Compound IDCore ScaffoldR1 GroupR2 Group (incorporating 4-fluoroquinuclidine)HPK1 IC50 (nM)p-SLP-76 Inhibition (IC50, nM)IL-2 Release (EC50, nM)
Hypothetical-1 Pyrazolopyrimidine3,4-difluorophenyl4-fluoroquinuclidin-1-yl[Experimental Data][Experimental Data][Experimental Data]
Hypothetical-2 Pyrazolopyrimidine4-cyanophenyl4-fluoroquinuclidin-1-yl[Experimental Data][Experimental Data][Experimental Data]
Control Pyrazolopyrimidine3,4-difluorophenyl(unsubstituted) piperidin-1-yl[Experimental Data][Experimental Data][Experimental Data]

Table 1: Exemplar Data Table for SAR Analysis. This table provides a template for organizing and comparing the biological activities of newly synthesized compounds.

The SAR analysis will focus on how modifications to the core scaffold, the aryl substituent, and the 4-fluoroquinuclidine moiety impact the potency and selectivity of the inhibitors. This iterative process of design, synthesis, and testing is crucial for optimizing lead compounds into clinical candidates.

Conclusion and Future Directions

The inhibition of HPK1 is a promising strategy in immuno-oncology to enhance the body's natural anti-tumor immune response. The incorporation of a 4-fluoroquinuclidine moiety into HPK1 inhibitors is a rational design approach that has the potential to yield compounds with improved potency, selectivity, and pharmacokinetic properties. The synthetic and biological protocols outlined in this technical guide provide a comprehensive framework for researchers to explore this chemical space and develop novel HPK1 inhibitors. Future work should focus on the synthesis and evaluation of a library of 4-fluoroquinuclidine-containing compounds to establish a clear SAR and to identify lead candidates for further preclinical development, including in vivo efficacy studies in syngeneic tumor models.

References

  • Ahn, M. J., Kim, E. H., Choi, Y., Chae, C. H., Kim, P., & Kim, S. H. (2024). Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation. PLOS ONE, 19(6), e0305261. [Link]

  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039–1045. [Link]

  • DelveInsight. (2023). HPK1 Inhibitors: A Promising Frontier in Immuno-Oncology Therapeutics. DelveInsight. [Link]

  • Duan, Y., He, C., Guo, Z., Sun, K., Zheng, T., Lu, Y., Zhang, B., Zhong, W., Ren, Y., Liu, J., Xu, S., & Xu, J. (2026). Discovery of Novel HPK1 Inhibitors via Chemistry-Based Direct-to-Bioassay Screening and SAR Optimization. Journal of Medicinal Chemistry. [Link]

  • Gong, M., Tu, M., Sun, H., Li, L., Zhu, L., Li, H., Zhao, Z., & Li, S. (2021). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. Molecules, 27(1), 133. [Link]

  • Hernandez, A. S., et al. (2021). Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor. Journal for ImmunoTherapy of Cancer, 9(1), e001925. [Link]

  • Lacey, S. A., et al. (2021). Discovery of Orally Active Isofuranones as Potent, Selective Inhibitors of Hematopoetic Progenitor Kinase 1. ACS Medicinal Chemistry Letters, 12(3), 436–442. [Link]

  • Metrano, A. J., et al. (2025). Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. RSC Medicinal Chemistry, 16, 3522-3529. [Link]

  • Obeidat, R. M., et al. (2025). Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation. Molecules, 30(9), 2197. [Link]

  • Popa, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 24(7), 6649. [Link]

  • Sawasdikosol, S., & Burakoff, S. J. (2020). A perspective on HPK1 as a novel immuno-oncology drug target. eLife, 9, e55122. [Link]

  • Tong, J., et al. (2025). Discovery of a Novel Potent and Orally Efficacious PROTAC Degrader of HPK1 for Tumor Immunotherapy. Journal of Medicinal Chemistry. [Link]

  • Wang, W., et al. (2021). Discovery of an Allosteric, Inactive Conformation-Selective Inhibitor of Full-Length HPK1 Utilizing a Kinase Cascade Assay. Biochemistry, 60(41), 3171–3180. [Link]

  • Workman, P., & Collins, I. (2010). Probing the probes: fitness factors for small molecule tools. ChemMedChem, 5(2), 195–197. [Link]

  • Xie, H., et al. (2022). Development of a series of quinazoline-2,5-diamine derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. ChemRxiv. [Link]

  • Zhang, J., et al. (2020). Design, synthesis, and biological evaluation of a series of spiro analogues as novel HPK1 inhibitors. ACS Medicinal Chemistry Letters, 11(11), 2235–2241. [Link]

  • Zhang, Y., et al. (2023). An updated review of small-molecule HPK1 kinase inhibitors (2016-present). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2206616. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Purification of 4-Fluoro-1-azabicyclo[2.2.2]octane

Welcome to the Technical Support Center. This guide addresses the specific challenges encountered during the isolation and purification of 4-fluoro-1-azabicyclo[2.2.2]octane (commonly known as 4-fluoroquinuclidine).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide addresses the specific challenges encountered during the isolation and purification of 4-fluoro-1-azabicyclo[2.2.2]octane (commonly known as 4-fluoroquinuclidine). As a highly polar, basic, and volatile aliphatic tertiary amine lacking a UV chromophore, it presents a "perfect storm" of purification difficulties for synthetic chemists and drug development professionals.

Below, we break down the causality of these issues and provide field-proven, self-validating protocols to ensure high-yield recovery and purity.

Section 1: Chromatographic Tailing and Recovery Issues

Q: Why does my 4-fluoroquinuclidine streak across the entire TLC plate and tail severely during normal-phase silica gel chromatography?

A: Causality: The unsubstituted quinuclidine core is a highly basic tertiary amine with a pKa of approximately 11.3[1]. The addition of the strongly electron-withdrawing fluorine atom at the bridgehead 4-position significantly lowers the pKa of the quinuclidine moiety to 7.6[2]. However, a pKa of 7.6 is still sufficiently basic to undergo strong, irreversible ion-exchange interactions with the acidic silanol groups (pKa ~4.5) present on standard unmodified silica gel.

Self-Validating Protocol: To validate that tailing is caused by basicity rather than compound decomposition, run a 2D-TLC. Spot the compound, run it in the first dimension, rotate the plate 90 degrees, and run it again. If the spot remains a single streak on the diagonal, it is a silanol interaction issue, validating the need for basic modifiers.

Solution:

  • Method A (Preferred): Switch the stationary phase to Basic Alumina (Brockmann Grade I or III) or utilize Reverse-Phase (C18) chromatography.

  • Method B (Silica Modification): If normal-phase silica must be used, pre-treat the column and mobile phase with 1–5% triethylamine (Et3N) or aqueous ammonia (NH4OH). This competitively "end-caps" the acidic silanols, preventing the 4-fluoroquinuclidine from binding.

SilicaInteraction Silanol Acidic Silanol Group (Silica Gel, pKa ~4.5) Interaction Strong Ion-Exchange Interaction (Tailing) Silanol->Interaction binds Quinuclidine 4-Fluoroquinuclidine (pKa ~7.6) Quinuclidine->Interaction binds Et3N Triethylamine (Et3N) Mobile Phase Modifier Et3N->Silanol neutralizes (Competitive Binding) EndCapped End-Capped Silanol (Smooth Elution) Et3N->EndCapped forms EndCapped->Quinuclidine prevents binding

Mechanism of chromatographic tailing and resolution via silanol end-capping.

Section 2: Detection and Fraction Monitoring

Q: 4-Fluoroquinuclidine lacks a UV chromophore. How can I monitor my column fractions effectively?

A: Causality: The bicyclic aliphatic framework of 4-fluoroquinuclidine lacks conjugated pi-systems. Consequently, standard UV detectors (e.g., 254 nm or 280 nm) are completely blind to its presence.

Solution:

  • TLC Staining: Use Dragendorff's reagent, which specifically complexes with tertiary amines to form a bright orange precipitate. Alternatively, use basic Potassium Permanganate (KMnO4) or Iodine vapor.

  • Instrumental Detection: Utilize an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). Mass-directed purification (LC-MS) using Electrospray Ionization (ESI+) is also highly effective because the basic nitrogen readily accepts a proton, giving a strong [M+H]+ signal.

Section 3: Volatility and Product Loss

Q: I confirmed the product was in my fractions, but after rotary evaporation under reduced pressure, my yield is near zero. Where did it go?

A: Causality: Free-base quinuclidines possess exceptionally high vapor pressures and readily sublimate or co-evaporate with organic solvents under reduced pressure at ambient temperatures[3].

Self-Validating Protocol: Convert a small aliquot of the free base to a stable salt before evaporation. If the mass is retained post-evaporation in the salted aliquot but lost in the free-base aliquot, the system self-validates the volatility hypothesis.

Step-by-Step Methodology: Salt Formation to Prevent Volatilization

  • Pool the chromatography fractions containing the pure 4-fluoroquinuclidine free base into a round-bottom flask.

  • Chill the pooled fractions to 0 °C using an ice-water bath to minimize initial vapor loss.

  • Slowly add 1.1 equivalents of 4M HCl in dioxane (or ethereal HCl) dropwise while stirring.

  • Allow the mixture to stir for 15 minutes at room temperature to ensure complete protonation of the tertiary amine.

  • Evaporate the solvent on a rotary evaporator, keeping the water bath temperature strictly below 40 °C.

  • The resulting 4-fluoroquinuclidine hydrochloride salt will remain as a stable, non-volatile white solid.

PurificationWorkflow Crude Crude Reaction Mixture (Free Base Quinuclidine) Workup Aqueous Workup (Saturate with K2CO3, Extract with CHCl3/IPA) Crude->Workup Chrom Flash Chromatography (Basic Alumina OR Silica + 1-5% Et3N) Workup->Chrom Fractions Fraction Monitoring (ELSD, CAD, or Dragendorff's Stain) Chrom->Fractions Salt Salt Formation (Add 1.1 eq HCl in Dioxane) Fractions->Salt Evap Solvent Evaporation (Rotary Evaporator) Salt->Evap Pure Pure 4-Fluoroquinuclidine HCl Salt Evap->Pure

Workflow for the isolation and purification of 4-fluoroquinuclidine as an HCl salt.

Section 4: Aqueous Workup and Extraction

Q: My reaction is complete, but I cannot extract the 4-fluoroquinuclidine from the aqueous layer into my organic solvent. What is wrong?

A: Causality: The molecule is highly polar and exceptionally water-soluble. Standard extraction with ethyl acetate or diethyl ether is often insufficient to partition the amine into the organic phase.

Solution:

  • Salting Out: Saturate the aqueous layer with solid Potassium Carbonate (K2CO3). This drastically increases the ionic strength of the aqueous phase, forcing the organic amine out (the "salting-out" effect) while simultaneously ensuring the amine is fully deprotonated into its free-base form.

  • Solvent Choice: Extract with a highly polar organic solvent mixture, such as 10–20% Isopropanol in Chloroform (CHCl3/IPA).

Step-by-Step Methodology: Salting-Out Extraction

  • Transfer the crude aqueous reaction mixture to a separatory funnel.

  • Gradually add solid K2CO3 until the aqueous layer is fully saturated (undissolved salt remains visible).

  • Add a volume of 90:10 Chloroform/Isopropanol equal to half the volume of the aqueous layer.

  • Shake vigorously, frequently venting the funnel to release pressure.

  • Allow the layers to separate and collect the bottom organic layer.

  • Repeat the extraction 3–4 times, pool the organic layers, and dry over anhydrous Na2SO4 before proceeding to chromatography.

Quantitative Data Summaries

Table 1: Physicochemical Properties Impacting Purification

PropertyQuinuclidine (Unsubstituted)4-FluoroquinuclidineImpact on Purification Strategy
pKa (Conjugate Acid) ~11.3~7.6Lower basicity reduces, but does not eliminate, silica tailing.
UV Absorbance None (>210 nm)None (>210 nm)Requires ELSD, CAD, or specific TLC stains for detection.
Volatility (Free Base) High (Sublimates)HighRequires conversion to HCl salt prior to solvent evaporation.
Water Solubility HighHighRequires "salting out" (K2CO3) during aqueous extraction.

Table 2: Recommended TLC Stains for Quinuclidine Derivatives

Stain ReagentTarget Functional GroupVisual ResultSensitivity
Dragendorff's Reagent Tertiary AminesBright Orange/Red spot on yellow backgroundHigh
Potassium Permanganate Oxidizable groupsYellow/Brown spot on purple backgroundModerate
Iodine Vapor (I2) General organic compoundsBrown spotModerate (Transient)

References

  • Discovery of a novel series of quinolone α7 nicotinic acetylcholine receptor agonists Bioorganic & Medicinal Chemistry Letters (PubMed)2

  • Quinuclidine Wikipedia1

  • Quinuclidine Properties & Vapor Pressure Sigma-Aldrich3

Sources

Optimization

Technical Support Center: Caco-2 Permeability Assays for Fluorinated Quinuclidines

This guide serves as a specialized technical resource for researchers, scientists, and drug development professionals working with fluorinated quinuclidines in Caco-2 permeability assays. The unique physicochemical prope...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a specialized technical resource for researchers, scientists, and drug development professionals working with fluorinated quinuclidines in Caco-2 permeability assays. The unique physicochemical properties of this compound class—often characterized by high lipophilicity and a basic nature (pKa of the quinuclidine nitrogen)—can lead to specific, yet surmountable, challenges in this critical in vitro model of intestinal absorption.

This document provides in-depth troubleshooting advice, detailed protocols, and data interpretation guidance to help you generate reliable and predictive permeability data.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequently encountered problems when assessing fluorinated quinuclidines in the Caco-2 assay.

Q1: My fluorinated quinuclidine shows very low apparent permeability (Papp) in the absorptive (A-B) direction, which is contrary to its high lipophilicity. What's happening?

This is a classic issue with basic, lipophilic compounds. The low A-B Papp value is often not a true reflection of intrinsic membrane permeability but rather an artifact of several potential underlying factors.

Potential Cause 1: Active Efflux Caco-2 cells express a variety of efflux transporters on their apical membrane, most notably P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP).[1][2] These transporters actively pump substrates from inside the cell back into the apical (donor) chamber, significantly reducing the net flux to the basolateral (receiver) side. Many quinuclidine derivatives are known to be P-gp substrates.[3]

  • How to Diagnose: The most direct way is to determine the efflux ratio (ER) by running a bidirectional permeability assay (A-B and B-A). An ER (Papp B-A / Papp A-B) greater than 2 is a strong indicator of active efflux.[4]

  • Solution: Perform the A-B permeability experiment in the presence of a potent P-gp inhibitor, such as verapamil (typically 100 µM) or elacridar.[4][5][6] A significant increase in the A-B Papp value in the presence of the inhibitor confirms P-gp mediated efflux.

Potential Cause 2: Lysosomal Trapping The quinuclidine core is basic. In the acidic environment of lysosomes (pH ~4.5-5.0) within the Caco-2 cells, the compound becomes protonated (cationic). This charged species gets "trapped" and cannot easily diffuse back across the lysosomal membrane, effectively sequestering a large fraction of the compound within the cell.[7][8][9] This intracellular sequestration prevents the compound from reaching the basolateral membrane, leading to an underestimation of its true permeability.[7][10]

  • How to Diagnose: Poor mass balance (recovery < 70-80%) is a key indicator.[6][7] The compound seems to disappear from the system because it's stuck in the cells.

  • Solution: To confirm lysosomal trapping, you can pre-incubate the Caco-2 monolayers with an agent that neutralizes lysosomal pH, such as ammonium chloride (NH4Cl, ~10-20 mM) or bafilomycin A1 (a V-ATPase inhibitor).[7][11] If lysosomal trapping is the issue, you will observe a marked improvement in both the A-B Papp and the overall mass recovery.

Potential Cause 3: Poor Aqueous Solubility While your compound may be lipophilic, its solubility in the aqueous Hank's Balanced Salt Solution (HBSS) used for the assay might be very low. If the compound crashes out of solution in the donor well, its effective concentration at the cell surface is much lower than intended, leading to an artificially low Papp.

  • How to Diagnose: Visually inspect the donor well for precipitation. Also, measure the concentration in the donor well at the end of the experiment (T-final) and compare it to the initial concentration (T-zero). A significant drop suggests solubility issues.

  • Solution: Consider using solubility-enhancing excipients that have been verified not to disrupt monolayer integrity or transporter function.[12][13][14] Options include:

    • Bovine Serum Albumin (BSA): Typically 1-4%. BSA can improve solubility and reduce non-specific binding.[12][13][14]

    • Poloxamer 188 or PEG 400: Can be used at low concentrations (~1-2.5%).[12][13]

    • Modifying Buffer pH: For a basic compound, slightly lowering the apical buffer pH (e.g., to 6.5) can increase the concentration of the more soluble, ionized form. However, be aware this can also affect transport mechanisms.

Q2: I see a very high efflux ratio (>10) for my compound. How do I confirm this is transporter-mediated and not an artifact?

A high efflux ratio is a strong signal for active transport, but it's crucial to validate this.

Primary Confirmation: As mentioned above, use a specific inhibitor. If the efflux is P-gp mediated, adding verapamil or elacridar should cause the B-A Papp to decrease significantly and the A-B Papp to increase, driving the efflux ratio towards 1.[4]

Secondary Considerations:

  • Concentration Dependence: Active transporters can be saturated. Run the bidirectional assay at several concentrations of your test compound. If the efflux is transporter-mediated, you should see the efflux ratio decrease at higher concentrations as the transporter becomes saturated.

  • Monolayer Integrity: A compromised monolayer can sometimes lead to misleading results. Always confirm monolayer integrity with TEER and a paracellular marker like Lucifer Yellow post-experiment. A leaky monolayer would allow high flux in both directions, typically resulting in a low efflux ratio, but it's a critical quality control step.

Q3: My mass balance is very poor (<50%). I suspect it's more than just lysosomal trapping. What else could be the cause?

Poor recovery is a common and frustrating issue, particularly with lipophilic ("sticky") compounds.[15][16]

Potential Cause 1: Non-Specific Binding (NSB) Highly lipophilic compounds can adsorb to the plastic surfaces of the assay plates (e.g., Transwell inserts, collection plates).[15][17]

  • How to Diagnose: Run a control experiment without cells. Add your compound to the donor well and sample from both donor and receiver wells over time. If you see a significant loss of compound even without a cell monolayer, NSB to the plastic is a major contributor.

  • Solution:

    • Use of BSA: Including BSA (1-4%) in the basolateral (receiver) buffer acts as a "sink," keeping the permeated compound in solution and reducing its tendency to stick to the plastic.[6][14]

    • Plate Pre-treatment: Some labs pre-incubate plates with a solution of a similar but unlabeled compound to saturate non-specific binding sites.

    • Organic Solvent in Collection Plate: A practical approach to improve recovery during sample analysis is to preload the collection plates with an organic solvent (e.g., acetonitrile) containing an internal standard before transferring the aqueous samples from the assay.[15]

Potential Cause 2: Compound Instability or Metabolism Caco-2 cells have some metabolic capacity. Your compound could be degrading chemically in the buffer or being metabolized by the cells during the incubation period.

  • How to Diagnose: Analyze the samples from the donor, receiver, and cell lysate for the presence of metabolites using LC-MS/MS. Compare the peak of the parent compound at T-zero versus the end of the experiment.

  • Solution: If metabolism is confirmed, the Caco-2 model may still provide a reasonable estimate of absorption, as this can occur in vivo. However, it's important to note this limitation. If chemical instability is the issue, buffer conditions (pH, light exposure) may need to be adjusted.

Troubleshooting Decision Flowchart

Here is a logical workflow to diagnose and solve common issues with Caco-2 assays for fluorinated quinuclidines.

G Start Start: Unexpected Caco-2 Result (e.g., Low Papp, Poor Recovery) Check_Integrity Step 1: Check Monolayer Integrity (TEER & Lucifer Yellow) Start->Check_Integrity Integrity_OK Integrity OK? Check_Integrity->Integrity_OK Fix_Culture Action: Review/Optimize Cell Culture Protocol Integrity_OK->Fix_Culture No Check_Recovery Step 2: Assess Mass Recovery (Recovery < 80%?) Integrity_OK->Check_Recovery Yes Diagnose_Loss Step 3: Diagnose Compound Loss (Run Bidirectional Assay) Check_Recovery->Diagnose_Loss Yes (Poor) Check_Efflux Step 3: Calculate Efflux Ratio (ER) (ER > 2?) Check_Recovery->Check_Efflux No (Good) Poor_Recovery_Path Yes (Poor Recovery) Good_Recovery_Path No (Good Recovery) Lysosomal_Test Action: Test for Lysosomal Trapping (Use NH4Cl or Bafilomycin A1) Diagnose_Loss->Lysosomal_Test NSB_Test Action: Test for Non-Specific Binding (Use BSA, pre-load collection plates) Diagnose_Loss->NSB_Test Metabolism_Test Action: Check for Metabolism (LC-MS analysis of lysate) Diagnose_Loss->Metabolism_Test End_Review End: Review & Interpret Corrected Data Lysosomal_Test->End_Review NSB_Test->End_Review Metabolism_Test->End_Review Efflux_Inhibitor_Test Action: Confirm with P-gp Inhibitor (e.g., Verapamil) Check_Efflux->Efflux_Inhibitor_Test Yes Passive_Permeability Result: Likely Low Passive Permeability (Consider Physicochemical Properties) Check_Efflux->Passive_Permeability No High_Efflux_Path Yes (High Efflux) Low_Efflux_Path No (Low Efflux) Efflux_Inhibitor_Test->End_Review Passive_Permeability->End_Review

Caption: Troubleshooting Decision Tree for Caco-2 Assays.

Experimental Protocols

Protocol 1: Caco-2 Monolayer Integrity Assessment

A robust and healthy monolayer is the foundation of a reliable permeability assay.[18] Integrity must be confirmed before and after the transport experiment.[19]

A. Trans-Epithelial Electrical Resistance (TEER) Measurement

  • Equilibration: Remove the Caco-2 plates from the incubator and allow them to equilibrate to room temperature for at least 30-60 minutes.[20]

  • Measurement: Using a calibrated epithelial voltohmmeter (e.g., Millicell® ERS-2), insert the sterile electrode probes into the apical and basolateral compartments of each well. Ensure the shorter tip is in the apical chamber and the longer tip is in the basolateral chamber.

  • Record: Record the resistance value (in Ω).

  • Correction: Subtract the resistance of a blank insert (containing media but no cells) from each reading. Multiply the result by the surface area of the membrane (e.g., 0.33 cm² for 24-well Transwells, 1.12 cm² for 12-well) to get the final TEER value in Ω·cm².

  • Acceptance Criteria: A healthy, differentiated monolayer typically exhibits TEER values >300-500 Ω·cm².[19][21] Wells not meeting this criterion should be excluded from the experiment.

B. Lucifer Yellow (LY) Paracellular Flux Assay

This assay is performed after the main compound transport experiment to confirm that the test compound did not damage the monolayer's tight junctions.

  • Preparation: At the end of the permeability experiment, carefully wash the monolayers twice with pre-warmed HBSS.

  • Dosing: Add a solution of Lucifer Yellow (typically 100 µg/mL) to the apical (donor) chamber. Add fresh HBSS to the basolateral (receiver) chamber.[20]

  • Incubation: Incubate the plate for 1 hour at 37°C.

  • Sampling: Collect a sample from the basolateral chamber.

  • Analysis: Measure the fluorescence of the basolateral sample using a plate reader (Excitation ~428 nm, Emission ~536 nm).

  • Calculation: Calculate the apparent permeability (Papp) of LY.

  • Acceptance Criteria: The Papp of LY should be very low, typically < 1.0 x 10⁻⁷ cm/s, or show less than 1-2% passage of the initial donor concentration, confirming tight junction integrity.[4][20]

Protocol 2: Bidirectional Permeability Assay Workflow

This protocol outlines the steps for determining both A-B and B-A permeability to calculate the efflux ratio.

  • Cell Culture: Seed Caco-2 cells onto permeable Transwell™ filter inserts and culture for 21-25 days to allow for full differentiation and monolayer formation.[22]

  • Pre-Assay Integrity Check: Perform TEER measurements on all wells to be used.

  • Preparation & Wash: Gently wash the cell monolayers twice with pre-warmed (37°C) HBSS. Pre-incubate the plates with HBSS for 30 minutes at 37°C to stabilize the cells.

  • Dosing Solution: Prepare the dosing solution of your fluorinated quinuclidine in HBSS (e.g., at 10 µM).[22] For efflux inhibition experiments, prepare a dosing solution containing both the test compound and the inhibitor (e.g., 100 µM verapamil).

  • Assay Start (A -> B):

    • Aspirate the pre-incubation buffer.

    • Add the dosing solution to the apical (A) chamber (e.g., 0.4 mL for 12-well).

    • Add fresh HBSS (or HBSS + BSA for sticky compounds) to the basolateral (B) chamber (e.g., 1.2 mL for 12-well).

    • Immediately take a T=0 sample from the donor (A) chamber.

  • Assay Start (B -> A):

    • Aspirate the pre-incubation buffer.

    • Add fresh HBSS to the apical (A) chamber.

    • Add the dosing solution to the basolateral (B) chamber.

    • Immediately take a T=0 sample from the donor (B) chamber.

  • Incubation: Place the plates on an orbital shaker (~50-100 rpm) in a 37°C, 5% CO₂ incubator for the desired time (typically 90-120 minutes).[22]

  • Sampling (T=final):

    • At the end of the incubation, take samples from both the donor and receiver chambers for each direction.

    • For mass balance, also collect the cell lysate by washing the monolayer and then lysing the cells with an organic solvent like methanol or acetonitrile.

  • Post-Assay Integrity Check: Perform the Lucifer Yellow assay on the monolayers as described in Protocol 1.

  • Sample Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.[23]

  • Calculation: Calculate the Papp values for both directions and the efflux ratio.

Data Presentation & Interpretation

Table 1: Permeability Classification Based on Papp Values
Papp (A-B) Value (x 10⁻⁶ cm/s)Permeability ClassExpected Human AbsorptionReference
< 1.0LowPoor (0-20%)[19]
1.0 - 10.0ModerateModerate (20-70%)[19][24]
> 10.0HighHigh (70-100%)[19][24]
Table 2: Interpreting Bidirectional Caco-2 Assay Outcomes
OutcomeEfflux Ratio (ER)Papp (A-B) with InhibitorLikely Mechanism
Low A-B Papp, High ER (>2)> 2Significantly IncreasesActive Efflux (e.g., P-gp Substrate)
Low A-B Papp, Low ER (<2)< 2No Significant ChangePoor Passive Permeability
High A-B Papp, Low ER (<2)< 2N/AHigh Passive Permeability (Good Absorption)
Low A-B Papp, Poor RecoveryN/AN/A (Test with NH4Cl)Lysosomal Trapping / High NSB

Visualization of Transport Mechanisms

The following diagram illustrates the key transport routes across the Caco-2 monolayer that are relevant for fluorinated quinuclidines.

G Passive_A Passive Transcellular Compound_In_Cell [Compound] Passive_A->Compound_In_Cell Absorption Efflux_Pump P-gp / BCRP Efflux Pump Compound_In_Cell->Efflux_Pump Efflux Lysosome Lysosome (Acidic pH) [Compound-H+] Compound_In_Cell->Lysosome Trapping Passive_B Passive Transcellular Compound_In_Cell->Passive_B Permeation

Caption: Transport pathways in a Caco-2 cell monolayer.

References

  • Shah, D., et al. (2014). A systematic evaluation of solubility enhancing excipients to enable the generation of permeability data for poorly soluble compounds in Caco-2 model. Drug Metabolism Letters, 8(2), 109-118. Available from: [Link]

  • Miller, K. et al. (2020). The impact of assay recovery on the apparent permeability, a function of lysosomal trapping. Xenobiotica, 50(7), 849-857. Available from: [Link]

  • Di, L., et al. (2019). The impact of assay recovery on the apparent permeability, a function of lysosomal trapping. Drug Metabolism and Disposition, 47(11), 1258-1265. Available from: [Link]

  • Kazmi, F., et al. (2019). The impact of assay recovery on the apparent permeability, a function of lysosomal trapping. Drug Metabolism and Disposition, 47(11), 1258-1265. Available from: [Link]

  • Elsby, R., et al. (2008). Validation and application of Caco-2 assays for the in vitro evaluation of development candidate drugs as substrates or inhibitors of P-glycoprotein to support regulatory submissions. Xenobiotica, 38(7-8), 978-999. Available from: [Link]

  • Shah, D., et al. (2014). A Systematic Evaluation of Solubility Enhancing Excipients to Enable the Generation of Permeability Data for Poorly Soluble Compounds in Caco-2 Model. Bentham Science Publishers. Available from: [Link]

  • Eurofins Discovery. P-gp substrate assessment (Caco-2). Eurofins Scientific. Available from: [Link]

  • Shah, D., et al. (2014). A Systematic Evaluation of Solubility Enhancing Excipients to Enable the Generation of Permeability Data for Poorly Soluble Compounds in Caco-2 Model. ResearchGate. Available from: [Link]

  • Elsby, R., et al. (2008). Validation and application of Caco-2 assays for the in vitro evaluation of development candidate drugs as substrates or inhibitors of P-glycoprotein to support regulatory submissions. Taylor & Francis Online. Available from: [Link]

  • Augustijns, P., et al. (2008). Lysosomal trapping of amodiaquine: impact on transport across intestinal epithelia models. Journal of Pharmaceutical Sciences, 97(9), 4058-4069. Available from: [Link]

  • Di, L., et al. (2020). The impact of assay recovery on the apparent permeability, a function of lysosomal trapping. Xenobiotica, 50(7), 849-857. Available from: [Link]

  • Rastogi, H., et al. (2013). Effect of absorption enhancers on Caco-2 monolayer for InVitro permeability assessment in colon adenocarcinoma cell line (Caco-2). Journal of Drug Delivery & Therapeutics, 3(3), 20-29. Available from: [Link]

  • Xia, C.Q., et al. (2012). Approach to improve compound recovery in a high-throughput Caco-2 permeability assay supported by liquid chromatography-tandem mass spectrometry. Journal of Biomolecular Screening, 17(7), 949-957. Available from: [Link]

  • Neuhoff, S., et al. (2013). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Ovid. Available from: [Link]

  • Gilde, F., et al. (2021). Re-Use of Caco-2 Monolayers in Permeability Assays-Validation Regarding Cell Monolayer Integrity. Pharmaceutics, 13(10), 1563. Available from: [Link]

  • PDSP. MDR-1/CaCo 2 Cell Assay. University of North Carolina. Available from: [Link]

  • Gilde, F., et al. (2021). Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. MDPI. Available from: [Link]

  • Cai, X., et al. (2019). Approach to Improve Compound Recovery in a High-Throughput Caco-2 Permeability Assay Supported by Liquid Chromatography–Tandem Mass Spectrometry. ResearchGate. Available from: [Link]

  • Gilde, F., et al. (2021). Evaluation of the Caco-2 monolayer integrity when used for a single permeability assay at distinct days after seeding (22, 25, and 28). ResearchGate. Available from: [Link]

  • Jin, H., et al. (2016). Intracellular Retention of Three Quinuclidine Derivatives in Caco-2 Permeation Experiments: Mechanisms and Impact on Estimating Permeability and Active Efflux Ratio. Drug Metabolism Letters, 10(2), 118-129. Available from: [Link]

  • Evotec. Caco-2 Permeability Assay. Evotec. Available from: [Link]

  • European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available from: [Link]

  • Ginski, M., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceuticals, 16(11), 1526. Available from: [Link]

  • Holmqvist, S. (2021). Improving Caco-2 cell permeability assay using phospholipid covered silica beads. Diva-portal.org. Available from: [Link]

  • Charman, S.A., et al. (2020). Mass balance for Caco-2 permeability experiments conducted using either pH 7.4 buffer (purple bars) or human plasma (green bars) as the transport matrix. ResearchGate. Available from: [Link]

  • Johnson, B.M. (2012). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Springer Nature Experiments. Available from: [Link]

  • Creative Bioarray. Caco-2 Permeability Assay. Creative Bioarray. Available from: [Link]

  • Charnwood Discovery. Caco-2 Permeability In Vitro Assay. Charnwood Discovery. Available from: [Link]

  • Tsume, Y., et al. (2014). Caco-2 Permeability of 5-fluorouracil, floxuridine, and floxuridine prodrugs (Mean ± SD). ResearchGate. Available from: [Link]

  • Wang, Z., et al. (2000). Determination of in vitro permeability of drug candidates through a Caco-2 cell monolayer by liquid chromatography/tandem mass spectrometry. ResearchGate. Available from: [Link]

  • Liu, Y., et al. (2023). Effect and Mechanism of Theaflavins on Fluoride Transport and Absorption in Caco-2 Cells. Foods, 12(7), 1521. Available from: [Link]

Sources

Troubleshooting

Preventing side reactions during 4-fluoroquinuclidine synthesis

Welcome to the technical support center for the synthesis of 4-fluoroquinuclidine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this important sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-fluoroquinuclidine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this important synthetic transformation. The introduction of a fluorine atom into the quinuclidine scaffold can significantly enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1] However, the deoxofluorination of the 4-hydroxyquinuclidine precursor is often plagued by side reactions, primarily elimination.

This guide provides in-depth, question-and-answer-based troubleshooting advice and frequently asked questions to help you minimize side reactions, optimize your yield, and ensure the purity of your final product.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues you may encounter.

Problem: My primary impurity is an alkene (quinuclidin-3-ene). How can I prevent this elimination side reaction?

Answer:

The formation of quinuclidin-3-ene is the most common side reaction during the fluorination of 4-hydroxyquinuclidine. It occurs through a competing elimination pathway (E2) that is highly dependent on the choice of fluorinating agent, temperature, and solvent.

Causality & Mechanism: The reaction proceeds via an intermediate where the hydroxyl group is activated by the fluorinating reagent. A base (which can be the amine of another quinuclidine molecule or the conjugate base of the reagent) can then abstract a proton from a β-carbon. Instead of the desired nucleophilic substitution (Sɴ2) by the fluoride ion at the C4 position, the activated hydroxyl group is eliminated, forming a double bond. Reagents like diethylaminosulfur trifluoride (DAST) are particularly known to promote this dehydration side reaction.[2][3]

Diagram: Sɴ2 vs. E2 Pathway in 4-Hydroxyquinuclidine Fluorination

G cluster_products Reaction Pathways Start 4-Hydroxyquinuclidine Intermediate Activated Intermediate (R-O-SF₂NR'₂) Start->Intermediate + Reagent Reagent e.g., DAST, XtalFluor-E SN2_Product Desired Product: 4-Fluoroquinuclidine Intermediate->SN2_Product Sɴ2 Pathway (Fluoride Attack at C4) E2_Product Side Product: Quinuclidin-3-ene Intermediate->E2_Product E2 Pathway (Proton Abstraction & Elimination)

Caption: Competing Sɴ2 and E2 pathways during fluorination.

Preventative & Corrective Actions:

  • Select a More Selective Fluorinating Agent: Newer, crystalline aminodifluorosulfinium salts like XtalFluor-E and XtalFluor-M have been developed to be more selective and provide significantly less elimination byproducts compared to DAST or Deoxo-Fluor.[4] These reagents are also thermally more stable, enhancing safety.[2][5] PyFluor is another modern reagent that demonstrates high selectivity against elimination.[3]

  • Optimize Reaction Temperature: Elimination reactions typically have a higher activation energy than substitution reactions. Running the reaction at the lowest possible temperature that still allows for reasonable conversion rates can significantly favor the desired Sɴ2 pathway. Start with temperatures as low as -78 °C (dry ice/acetone bath) and slowly warm the reaction while monitoring its progress by TLC or crude NMR.

  • Use Non-Coordinating Solvents: Solvents like dichloromethane (DCM) or chloroform are generally preferred. More polar or coordinating solvents can sometimes facilitate the elimination pathway. Ensure all solvents are anhydrous, as water will readily quench the fluorinating agent.

  • Consider a Promoter: For reagents like XtalFluor, a promoter such as triethylamine trishydrofluoride (Et₃N·3HF) is often used.[4] This provides a source of fluoride ions and can improve reaction efficiency while still minimizing elimination.

Problem: The reaction is stalled, showing a high percentage of unreacted 4-hydroxyquinuclidine.

Answer:

Incomplete conversion can stem from several factors, primarily related to reagent purity and reaction conditions.

Causality & Troubleshooting Workflow:

  • Reagent Quality:

    • Fluorinating Agent: Deoxofluorinating agents like DAST and Deoxo-Fluor are highly sensitive to moisture. If they have been improperly stored or handled, they will hydrolyze, reducing their activity. It is recommended to use a fresh bottle or a newly opened container. XtalFluor reagents are crystalline solids and are generally more stable and easier to handle.[4]

    • Starting Material: 4-hydroxyquinuclidine is hygroscopic. Ensure it is thoroughly dried under high vacuum before use. The presence of water will consume the fluorinating agent in a non-productive side reaction.

  • Stoichiometry: Ensure at least a stoichiometric amount (typically 1.1 to 1.5 equivalents) of the fluorinating agent is used. For substrates prone to side reactions or if reagents are of questionable quality, a larger excess may be required.

  • Temperature: While low temperatures suppress elimination, the reaction may be kinetically slow. If no conversion is observed at very low temperatures (-78 °C), allow the reaction to warm slowly to -40 °C, 0 °C, or even room temperature, monitoring carefully for the appearance of both product and byproduct.

Diagram: Troubleshooting Workflow for Incomplete Conversion

G start Incomplete Conversion Observed check_reagents Verify Reagent Quality (Anhydrous? Fresh?) start->check_reagents check_temp Is Reaction Temperature Too Low? check_reagents->check_temp Yes dry_reagents Action: Dry Starting Material & Use Fresh Fluorinating Agent check_reagents->dry_reagents No check_stoi Check Stoichiometry (>1.1 eq. Reagent?) check_temp->check_stoi Yes increase_temp Action: Slowly Increase Reaction Temperature check_temp->increase_temp No increase_stoi Action: Increase Equivalents of Fluorinating Agent check_stoi->increase_stoi No rerun Re-run Reaction check_stoi->rerun Yes dry_reagents->rerun increase_temp->rerun increase_stoi->rerun

Caption: A decision-making workflow for troubleshooting stalled reactions.

Problem: Purification is difficult. The product co-elutes with the starting material or other byproducts.

Answer:

Purifying 4-fluoroquinuclidine can be challenging due to its basicity and similar polarity to the starting alcohol. Standard silica gel chromatography may not be sufficient.

Purification Strategies:

  • Acid/Base Extraction: Before chromatography, perform an aqueous workup. The basic quinuclidine nitrogen allows for extraction into an acidic aqueous layer (e.g., 1M HCl). This can help remove non-basic organic impurities. Afterward, basify the aqueous layer (e.g., with NaOH or K₂CO₃) and extract the product back into an organic solvent like DCM or ethyl acetate.

  • Modified Column Chromatography:

    • Basic Alumina: Instead of silica gel, consider using basic or neutral alumina as the stationary phase, which can better handle basic compounds.

    • Amine-Treated Silica: Add a small amount of a tertiary amine, like triethylamine (~1%), to the eluent system when using standard silica gel. This deactivates the acidic silanol groups on the silica surface, preventing peak tailing and irreversible binding of your basic product.[6]

  • Crystallization as a Salt: A highly effective method for purification is to convert the freebase product into a salt, such as the hydrochloride or p-toluenesulfonate salt. These salts are often crystalline and can be purified by recrystallization, which is highly effective at removing small amounts of impurities. The freebase can be regenerated by subsequent treatment with a base.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which deoxofluorinating agent is best for converting 4-hydroxyquinuclidine?

A1: The "best" agent depends on a balance of reactivity, selectivity, safety, and cost. While DAST has been historically used, newer reagents offer significant advantages, especially in minimizing the critical elimination side reaction.

Table: Comparison of Common Deoxofluorinating Agents

ReagentFormTypical PerformanceKey AdvantagesKey Disadvantages
DAST LiquidEffective, but often produces significant elimination byproducts.[3]Widely available, well-documented.Thermally unstable, can decompose violently.[2][3] Generates corrosive HF.[2]
Deoxo-Fluor LiquidGenerally offers higher yields and better selectivity than DAST.[7]More thermally stable than DAST.[2]More expensive than DAST, still promotes some elimination.[3]
XtalFluor-E Crystalline SolidHigh yields with significantly less elimination compared to DAST/Deoxo-Fluor.[4][5]Enhanced thermal stability and safety.[2][4][5] Easier to handle, does not generate free HF.[4]Requires a promoter (e.g., Et₃N·3HF).[4]
PyFluor Crystalline SolidHigh selectivity against elimination, enabling easier purification.[3]Stable, affordable, and operationally convenient.[3]Newer reagent, less literature precedent for this specific substrate.

Recommendation: For the synthesis of 4-fluoroquinuclidine, XtalFluor-E or PyFluor are highly recommended to maximize the yield of the desired product and minimize difficult-to-remove elimination impurities.

Q2: What analytical techniques are essential for characterizing the product and monitoring the reaction?

A2: A combination of NMR spectroscopy and mass spectrometry is ideal.

  • ¹⁹F NMR Spectroscopy: This is the most direct and powerful technique. The 4-fluoroquinuclidine will show a distinct signal in the ¹⁹F NMR spectrum.[8] Because the fluorine chemical shift range is very wide, this method is excellent for detecting even small amounts of fluorinated impurities.[9] It is also an excellent tool for quantitative NMR (qNMR) to determine purity against a known standard.[8]

  • ¹H NMR Spectroscopy: The proton spectrum will confirm the overall structure. The proton at the C4 position will be split by the adjacent fluorine atom, resulting in a characteristic doublet of triplets.

  • ¹³C NMR Spectroscopy: The carbon at the C4 position will show a large one-bond C-F coupling constant, which is definitive for confirming the C-F bond formation.

  • Mass Spectrometry (GC-MS or LC-MS): This is crucial for confirming the molecular weight of the product and identifying the mass of any byproducts, such as the elimination product (quinuclidin-3-ene), which will have a different molecular weight.

Q3: What are the critical safety precautions when working with deoxofluorinating agents?

A3: Safety is paramount.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: All manipulations of deoxofluorinating agents must be performed in a well-ventilated chemical fume hood.

  • Incompatible Materials: Reagents like DAST and Deoxo-Fluor can generate highly corrosive hydrogen fluoride (HF), which readily etches glass.[2] While newer reagents like XtalFluor do not generate free HF, it is still good practice to use plastic or Teflon labware where possible.[4]

  • Quenching: Reactions should be quenched carefully and slowly, typically by adding the reaction mixture to a cooled, stirred solution of a quenching agent like saturated sodium bicarbonate or calcium hydroxide.

  • Thermal Stability: Be aware of the thermal instability of older reagents like DAST, which can decompose explosively above 60-90°C.[2][5] Avoid heating these reagents. Newer crystalline reagents like XtalFluor-E and XtalFluor-M have significantly higher decomposition temperatures (119 °C and 141 °C, respectively), offering a much greater safety margin.[5]

References

  • A Comparative Guide to Deoxofluorinating Agents: DAST vs. Deoxo-Fluor and the Role of Amine Hydrofluorides. Benchchem.

  • L'Heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry.

  • Beaulieu, F. (2010). Simpler fluorine chemistry. Specialty Chemicals Magazine.

  • Xtalfluor Reagents. Manchester Organics.

  • Nielsen, M. K., et al. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. The Journal of Organic Chemistry.

  • Elimination Reactions. Southern Illinois University Edwardsville.

  • Purification Strategies for Flavones and Related Compounds. (2012). Teledyne ISCO.

  • Fluorine NMR: Enhancing your NMR toolbox with this ideal NMR handle. (2023). Nanalysis.

  • Fluorine NMR: An Overlooked Nucleotide Comes into Its Own. (2018). Lab Manager.

  • Understanding the Mysteries of Fluorination in Medicinal Chemistry. CRIKC.

Sources

Optimization

Technical Support Center: Overcoming Poor Brain Penetrance Using 4-Fluoroquinuclidine Scaffolds

Introduction Welcome to the CNS Drug Design Technical Support Center. As a Senior Application Scientist, I frequently encounter programs stalled by a common paradox: highly potent central nervous system (CNS) hits that f...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the CNS Drug Design Technical Support Center. As a Senior Application Scientist, I frequently encounter programs stalled by a common paradox: highly potent central nervous system (CNS) hits that fail to cross the blood-brain barrier (BBB). Often, this failure is driven by the presence of highly basic amines, such as quinuclidine, which trigger transporter-mediated efflux. Understanding the interplay between pKa, lipophilicity, and transporter liability is a foundational principle of modern CNS drug design .

This guide provides mechanistic insights, troubleshooting workflows, and validated protocols for utilizing 4-fluoroquinuclidine scaffolds to rescue brain penetrance.

Section 1: FAQs - Mechanistic Insights & Design Strategy

Q: Why does my unsubstituted quinuclidine hit show poor brain penetrance despite having optimal lipophilicity (LogD)? A: Lipophilicity alone does not guarantee BBB penetrance. Unsubstituted quinuclidines possess a highly basic bridgehead nitrogen with a pKa of approximately 10.5. At physiological pH (7.4), >99.9% of the molecule exists in a protonated, cationic state. These positively charged species are prime substrates for P-glycoprotein (P-gp), a major efflux transporter at the BBB. Consequently, the drug is actively pumped back into the systemic circulation, resulting in a poor unbound brain-to-plasma ratio ( Kp,uu​ ).

Q: How exactly does the 4-fluoroquinuclidine substitution solve this efflux issue? A: The addition of a highly electronegative fluorine atom at the 4-position of the quinuclidine ring exerts a strong, through-bond inductive electron-withdrawing effect (-I effect) across the rigid bicyclic framework. This pulls electron density away from the bridgehead nitrogen, significantly lowering its pKa from ~10.5 down to ~7.6. At pH 7.4, a much larger fraction of the molecule exists in its neutral, unprotonated form. The neutral species easily crosses the lipid bilayer via passive diffusion and is poorly recognized by P-gp, dramatically reducing the efflux ratio . This strategy has been successfully utilized in the development of advanced CNS therapeutics, including the optimization of BACE1 inhibitors for Alzheimer's disease .

Section 2: Troubleshooting Guide - Experimental Workflows

Issue 1: High Efflux Ratio (ER > 3) in Caco-2 or MDCK-MDR1 Assays

Diagnosis: Your compound is being actively transported by P-gp or BCRP. Solution: Substitute the basic amine with a 4-fluoroquinuclidine moiety and validate using a bidirectional permeability assay.

Self-Validating Protocol: MDCK-MDR1 Bidirectional Permeability & Efflux Assay Causality Note: A self-validating system requires internal controls to ensure observed permeability changes are real and not artifacts of cell monolayer degradation. We run Digoxin (a known P-gp substrate) in parallel to confirm assay functionality, and utilize Verapamil (a P-gp inhibitor) to confirm transporter-specific efflux.

  • Cell Seeding: Seed MDCK-MDR1 cells onto polycarbonate membrane Transwell inserts (0.4 µm pore size). Culture for 4–5 days. Why: You must wait until the transepithelial electrical resistance (TEER) exceeds 150 Ω·cm² to ensure tight junction integrity; otherwise, paracellular leakage will artificially inflate passive permeability.

  • Dosing Solution Preparation: Prepare 10 µM solutions of your 4-fluoroquinuclidine analog in HBSS buffer (pH 7.4). Why: Keep DMSO concentration 1% to prevent solvent-induced membrane toxicity and artificial TEER drops.

  • Bidirectional Incubation:

    • For Apical-to-Basolateral (A-B) transport (mimicking passive diffusion into the brain): Add 0.5 mL dosing solution to the Apical chamber and 1.5 mL blank HBSS to the Basolateral chamber.

    • For Basolateral-to-Apical (B-A) transport (mimicking efflux out of the brain): Reverse the chamber loading.

    • Incubate at 37°C on an orbital shaker at 100 rpm for 120 minutes.

  • Validation Control: Run a parallel B-A well containing 100 µM Verapamil. If the high ER of your initial hit drops to < 1.5 in the presence of Verapamil, the efflux is definitively P-gp mediated.

  • Sampling & Quantification: Extract 50 µL aliquots from the receiver chambers at 60 and 120 minutes. Quench with ice-cold acetonitrile containing an internal standard. Quantify compound concentrations using LC-MS/MS.

  • Data Analysis: Calculate the Apparent Permeability ( Papp​ ) for both directions.

    • EffluxRatio(ER)=Papp​(B−A)/Papp​(A−B) .

    • Success Metric: An ER < 2.0 confirms successful evasion of P-gp efflux.

Issue 2: Loss of Target Potency After Fluorination

Diagnosis: The reduction in basicity or the steric bulk of the fluorine atom disrupts critical hydrogen bonding or ionic interactions in the target receptor's binding site. Solution: Perform a structure-activity relationship (SAR) sweep. If the cationic charge is strictly required for target engagement (e.g., the aspartate interaction in certain aminergic receptors), 4-fluoroquinuclidine may not be viable. However, for targets where the amine acts as a hydrogen bond acceptor or sits in a lipophilic pocket, the substitution is well tolerated. Validate target engagement immediately post-fluorination using a radioligand binding assay.

Section 3: Quantitative Data Summaries

The following table summarizes the typical physicochemical and pharmacokinetic shifts observed when transitioning from an unsubstituted quinuclidine to a 4-fluoroquinuclidine scaffold.

Compound ScaffoldpKa (Basic Nitrogen)P-gp Efflux Ratio (MDCK-MDR1)Passive Permeability ( Papp​ )Brain Penetrance ( Kp,uu​ )
Unsubstituted Quinuclidine ~10.5> 10.0 (High Efflux)Low< 0.1 (Poor)
4-Fluoroquinuclidine ~7.6< 2.0 (Low Efflux)High> 0.5 (Excellent)

Section 4: Mandatory Visualization

OptimizationWorkflow A Identify CNS Hit (High Potency, Poor BBB) B Measure pKa & Efflux (pKa > 9.5, ER > 3) A->B C Structural Modification (Incorporate 4-Fluoroquinuclidine) B->C D In Vitro Validation (Caco-2 / MDCK-MDR1) C->D E Assess Target Potency (Binding Assay) D->E E->C Potency Lost F In Vivo PK (Brain-to-Plasma Ratio Kp,uu) E->F Potency Retained

Workflow for optimizing CNS penetration via pKa modulation.

TransportMechanism cluster_blood Blood Compartment (pH 7.4) cluster_bbb Blood-Brain Barrier cluster_brain Brain Compartment Q_prot Quinuclidine (H+) pKa ~10.5 Pgp P-glycoprotein (P-gp) Q_prot->Pgp High Affinity FQ_neut 4-Fluoroquinuclidine pKa ~7.6 Brain_Target CNS Target FQ_neut->Brain_Target Passive Diffusion Pgp->Q_prot Efflux

Mechanism of BBB penetration: Quinuclidine vs. 4-Fluoroquinuclidine.

References

  • Discovery of a novel series of quinolone α7 nicotinic acetylcholine receptor agonists. Bioorganic & Medicinal Chemistry Letters (2013). Source: PubMed. URL:[Link]

  • Discovery of the 3-Imino-1,2,4-thiadiazinane 1,1-Dioxide Derivative Verubecestat (MK-8931)–A β-Site Amyloid Precursor Protein Cleaving Enzyme 1 Inhibitor for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry (2016). Source: PubMed. URL:[Link]

  • CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. Journal of Medicinal Chemistry (2015). Source: PubMed. URL:[Link]

Troubleshooting

Minimizing degradation of 4-fluoroquinuclidine during high-temperature reactions

Welcome to the Technical Support Center for advanced bicyclic amine chemistry. Incorporating a 4-fluoroquinuclidine moiety is a highly effective strategy in CNS drug design; the bridgehead fluorine significantly lowers t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced bicyclic amine chemistry. Incorporating a 4-fluoroquinuclidine moiety is a highly effective strategy in CNS drug design; the bridgehead fluorine significantly lowers the pKa of the quinuclidine nitrogen, thereby reducing P-glycoprotein (P-gp) mediated efflux and enhancing blood-brain barrier permeability[1]. However, this structural modification introduces unique thermal vulnerabilities during high-temperature synthetic steps (e.g., late-stage cross-coupling).

This guide provides mechanistic insights, validated protocols, and troubleshooting FAQs to minimize degradation during your experiments.

Mechanistic Causality: Why Does 4-Fluoroquinuclidine Degrade?

Unsubstituted quinuclidines are exceptionally stable due to their rigid bicyclic framework. However, the introduction of the highly electronegative fluorine atom at the C4 bridgehead exerts a strong inductive electron-withdrawing effect, altering the molecule's reactivity profile at elevated temperatures.

  • Quaternization-Induced Fragmentation: At elevated temperatures (>100 °C), the quinuclidine nitrogen can inadvertently coordinate with transition metal catalysts (e.g., Pd, Cu) or react with electrophiles to form a transient quaternary ammonium species. Similar to DABCO-derived quaternary salts, this intermediate is highly susceptible to nucleophilic ring-opening[2].

  • C–N Bond Weakening: The inductive pull of the C4-fluorine increases the electrophilicity of the adjacent carbons. When attacked by a nucleophile (even weak ones like acetate or polar solvents at high heat), the C–N bond cleaves to relieve ring strain, leading to the formation of fragmented piperazine or piperidine derivatives[3].

Quantitative Comparison of Stability Parameters

To understand the operational limits of your substrate, compare the physicochemical properties of the fluorinated versus unsubstituted core:

ParameterUnsubstituted Quinuclidine4-FluoroquinuclidineImpact on High-Temp Reactions
Conjugate Acid pKa ~11.0~8.5 - 8.9Reduced basicity limits its ability to neutralize acidic byproducts[1].
Thermal Stability Limit > 150 °C~ 90 - 100 °CRequires strict temperature control or transient Lewis acid protection.
Primary Degradation Pathway Rare (highly stable)Nucleophilic ring-openingAvoid strong nucleophiles; use sterically hindered bases[2].
P-gp Efflux Ratio High (poor CNS retention)Low (excellent CNS retention)The primary biological driver for tolerating its synthetic challenges[4].
Reaction Optimization Workflow

G Start 4-Fluoroquinuclidine Reaction Setup TempCheck Reaction Temp > 100°C? Start->TempCheck Risk1 Risk: Quaternization & Ring-Opening TempCheck->Risk1 Yes Risk2 Risk: Base-Mediated Degradation TempCheck->Risk2 No Mitigate1 Strategy: in situ Borane Protection Risk1->Mitigate1 Proceed Execute Reaction (e.g., Cross-Coupling) Mitigate1->Proceed Mitigate2 Strategy: Bulky Non-Nucleophilic Base Risk2->Mitigate2 Mitigate2->Proceed Deprotect Deprotection (EtOH, mild heat) Proceed->Deprotect If protected

Workflow for mitigating thermal degradation of 4-fluoroquinuclidine.

Self-Validating Protocol: Borane Protection for High-Temperature Cross-Coupling

When a reaction must exceed 100 °C (e.g., sluggish Suzuki or Buchwald-Hartwig couplings), the most robust method to prevent nitrogen quaternization and subsequent ring-opening is transient Lewis acid protection.

Step 1: Borane Complexation

  • Dissolve the 4-fluoroquinuclidine substrate (1.0 eq) in anhydrous THF under an inert atmosphere (N₂/Ar).

  • Cool the solution to 0 °C using an ice bath.

  • Dropwise add Borane-THF complex (BH₃·THF, 1.1 eq) over 10 minutes.

  • Stir for 30 minutes at room temperature.

    • Self-Validation Checkpoint: Analyze via LC-MS. You should observe complete conversion to the less polar BH₃-adduct. The mass will appear as[M+H+13] due to the characteristic borane isotope pattern.

  • Evaporate the solvent under reduced pressure to isolate the protected intermediate.

Step 2: High-Temperature Reaction

  • Proceed with your standard high-temperature protocol (e.g., Pd-catalyzed cross-coupling in DMF or Toluene at 110 °C).

  • Causality Note: The nitrogen lone pair is now tied up in the B–N bond, preventing coordination to the Pd catalyst and completely blocking the quaternization-induced fragmentation pathway.

Step 3: Deprotection

  • After reaction completion and standard aqueous workup, dissolve the crude protected product in Ethanol.

  • Add a mild acid (e.g., 10% aqueous HCl or ethanolic HCl) and heat to 60 °C for 2 hours.

    • Self-Validation Checkpoint: Evolution of hydrogen gas will cease. LC-MS will confirm the disappearance of the[M+H+13] peak and the return of the free amine mass.

  • Basify the mixture with saturated NaHCO₃ and extract with DCM to isolate the final functionalized 4-fluoroquinuclidine.

Frequently Asked Questions (FAQs)

Q: I am observing a major byproduct with a mass corresponding to the addition of my solvent/base and loss of the bicyclic structure. What is happening? A: You are observing nucleophilic ring-opening. At high temperatures, if the quinuclidine nitrogen becomes quaternized by an electrophile or coordinates with a metal, the resulting intermediate is highly activated. Nucleophiles in your reaction mixture (e.g., alkoxides, amines, or even polar solvents) will attack the adjacent carbons, cleaving the C–N bond to relieve ring strain[2]. Solution: Switch to the Borane Protection protocol described above.

Q: Can I use standard inorganic bases like Cs₂CO₃ or KOH in my high-temperature reactions? A: It is highly discouraged. While 4-fluoroquinuclidine lowers the pKa to improve pharmacokinetic properties[1], the inductive effect of the fluorine makes the core more sensitive to strong nucleophiles. Solution: Use sterically hindered, non-nucleophilic bases such as N,N-Diisopropylethylamine (DIPEA) or 2,6-Lutidine. If an inorganic base is strictly required for a catalytic cycle, use milder K₃PO₄ and keep temperatures below 90 °C.

Q: Does the bridgehead fluorine undergo thermal defluorination? A: Direct thermal defluorination of the C–F bond is extremely rare under standard organic synthesis conditions, as the C(sp³)–F bond is very strong. Degradation is almost exclusively driven by the nitrogen atom's reactivity. If you observe a loss of fluorine, it is typically a secondary consequence of a primary ring-opening event or extreme basic conditions leading to elimination.

Q: Why use 4-fluoroquinuclidine if it causes synthesis issues? A: The biological benefits far outweigh the synthetic challenges. By lowering the pKa of the quinuclidine moiety, 4-fluoroquinuclidine drastically reduces P-gp transporter-mediated efflux, which is critical for achieving therapeutic concentrations in the central nervous system (CNS)[5]. This makes it an indispensable motif for neurodegenerative disease targets and CNS-active drugs.

References
  • Title: Ring-opening reactions of 1,4-diazabicyclo[2.2.2]octane (DABCO) derived quaternary ammonium salts with phenols and related nucleophiles. Source: Semantic Scholar URL: [Link]

  • Title: Discovery of the 3-Imino-1,2,4-thiadiazinane 1,1-Dioxide Derivative Verubecestat (MK-8931)–A β-Site Amyloid Precursor Protein Cleaving Enzyme 1 Inhibitor for the Treatment of Alzheimer's Disease Source: ACS Publications URL: [Link]

  • Title: Hong Huang's research works | Bristol-Myers Squibb and other places Source: ResearchGate URL: [Link]

  • Title: Discovery of a novel series of quinolone α7 nicotinic acetylcholine receptor agonists Source: NIH URL: [Link]

  • Title: Reactions of quinuclidine compounds involving opening of the bicyclic system (review) Source: Semantic Scholar URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

pKa Comparison Guide: 4-Fluoroquinuclidine vs. Unsubstituted Quinuclidine

Introduction: The Physicochemical Bottleneck in CNS Drug Design Quinuclidine is a highly basic, bicyclic tertiary amine frequently utilized as a structural scaffold in medicinal chemistry and organocatalysis. However, in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Physicochemical Bottleneck in CNS Drug Design

Quinuclidine is a highly basic, bicyclic tertiary amine frequently utilized as a structural scaffold in medicinal chemistry and organocatalysis. However, in the context of central nervous system (CNS) drug development, its high basicity often leads to poor brain penetrance due to transporter-mediated efflux [1]. This technical guide objectively compares unsubstituted quinuclidine with its 4-fluoro derivative, detailing how a single atomic substitution fundamentally alters the molecule's pKa, physicochemical profile, and biological performance.

Mechanistic Causality of pKa Modulation

The pKa of a conjugate acid dictates the ionization state of a drug at physiological pH (7.4). Unsubstituted quinuclidine possesses a highly localized lone pair on the nitrogen atom, resulting in a strong basicity with an aqueous pKa of 11.3 [2]. Consequently, at pH 7.4, it exists almost exclusively (>99.9%) in its protonated, cationic form. This localized positive charge is a primary recognition motif for P-glycoprotein (P-gp) and other efflux transporters, severely restricting blood-brain barrier (BBB) permeability [1].

To engineer a more CNS-penetrant scaffold, medicinal chemists must delocalize or withdraw electron density from the nitrogen lone pair. The introduction of a highly electronegative fluorine atom at the bridgehead C4 position (yielding 4-fluoroquinuclidine) exerts a powerful through-bond inductive effect (-I effect) across the rigid [2.2.2]octane bicyclic framework. This electronic pull dramatically reduces the electron density at the N1 position, dropping the pKa to 7.6—a massive shift of 3.7 log units [3]. At physiological pH, approximately 38.7% of 4-fluoroquinuclidine remains unprotonated, effectively evading P-gp recognition and significantly reducing the efflux ratio (ER) [4].

MechanisticPathway A 4-Fluoro Substitution (Bridgehead C4) B Strong -I Inductive Effect Across Bicyclic Core A->B C Reduced N1 Lone Pair Electron Density B->C D pKa Lowered (11.3 → 7.6) C->D E Decreased P-gp Efflux (Improved CNS Penetration) D->E

Mechanistic pathway linking 4-fluoro substitution to improved CNS penetration via pKa reduction.

Quantitative Data Comparison

The table below summarizes the critical physicochemical and biological differences driven by the C4-substitution.

ParameterUnsubstituted Quinuclidine4-Fluoroquinuclidine
Bridgehead Substitution (C4) Hydrogen (-H)Fluorine (-F)
Conjugate Acid pKa (H₂O, 25°C) 11.37.6
Calculated Ionization at pH 7.4 > 99.9% Protonated~ 61.3% Protonated
P-gp Efflux Susceptibility High (ER > 5.0 typically)Low (ER approaching 1.0)
Primary Utility Organocatalysis / Peripheral TargetsCNS-Targeted Drug Scaffolds

Self-Validating Experimental Protocols

To objectively evaluate these scaffolds, we employ a self-validating workflow where physicochemical profiling (pKa determination) directly predicts and correlates with in vitro biological behavior (Caco-2 permeability).

Protocol 1: Potentiometric Titration for pKa Determination

Causality: Potentiometry is selected over computational prediction because the rigid bicyclic geometry of quinuclidine can cause deviations in standard in silico predictive algorithms. The physical titration mathematically validates the ionization constant.

  • Preparation: Prepare a 1.0 mM solution of the quinuclidine derivative in 0.15 M KCl (to maintain a constant ionic strength mimicking physiological conditions) using CO₂-free deionized water.

  • Acidification: Lower the pH to ~2.0 using standardized 0.1 M HCl to ensure complete protonation of the tertiary amine prior to the forward titration.

  • Titration: Titrate the solution with standardized 0.1 M KOH under a nitrogen atmosphere at a constant temperature of 25.0 ± 0.1 °C.

  • Data Analysis: Record the pH after each titrant addition. Determine the pKa from the half-equivalence point of the titration curve using the Henderson-Hasselbalch equation.

Protocol 2: Bidirectional Caco-2 Permeability Assay

Causality: The bidirectional nature of this assay acts as an internal control. By measuring both apical-to-basolateral (A-B, absorptive) and basolateral-to-apical (B-A, secretory) transport, we calculate the Efflux Ratio (ER = Papp(B-A) / Papp(A-B)). An ER > 2.0 unequivocally indicates active transporter-mediated efflux, validating whether the pKa shift successfully mitigated P-gp recognition [1].

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts in 24-well transwell plates. Culture for 21 days to allow differentiation into a polarized monolayer.

  • Monolayer Validation: Verify tight junction integrity by measuring Transepithelial Electrical Resistance (TEER); proceed only with wells exhibiting TEER > 250 Ω·cm².

  • Dosing: Apply 10 µM of the test compound to either the apical (for A-B) or basolateral (for B-A) chamber in HBSS buffer at pH 7.4.

  • Sampling & Quantification: Incubate at 37 °C for 120 minutes. Extract samples from the receiver chambers and quantify compound concentration using LC-MS/MS.

  • Calculation: Calculate the apparent permeability (Papp) and the Efflux Ratio (ER). The 4-fluoro derivative will demonstrate an ER approaching 1.0, validating the successful evasion of active efflux [5].

ExperimentalWorkflow cluster_0 Physicochemical Profiling cluster_1 In Vitro ADME Start Compound Synthesis & Purification Titration Potentiometric Titration (Aqueous, 25°C) Start->Titration Caco Bidirectional Caco-2 Permeability Assay Start->Caco pKa pKa Determination Titration->pKa Correlation Correlate pKa with ER (Self-Validating System) pKa->Correlation Efflux Calculate Efflux Ratio (ER) ER = Papp(B-A) / Papp(A-B) Caco->Efflux Efflux->Correlation

Experimental workflow correlating physicochemical pKa profiling with in vitro Caco-2 efflux ratios.

References

  • Rankovic, Z. "CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure." Journal of Medicinal Chemistry, 2015, 58 (6), 2584-2608. URL:[Link]

  • Aggarwal, V. K., et al. "Correlation between pKa and Reactivity of Quinuclidine-Based Catalysts in the Baylis−Hillman Reaction." The Journal of Organic Chemistry, 2003, 68 (3), 692-700. URL:[Link]

  • McDonald, I. M., et al. "Discovery of a novel series of quinolone α7 nicotinic acetylcholine receptor agonists." Bioorganic & Medicinal Chemistry Letters, 2013, 23 (6), 1684-1688. URL:[Link]

Sources

Comparative

Executive Summary: The Challenge of High Basicity in CNS Drug Design

4-Fluoroquinuclidine vs. 3-Fluoroquinuclidine: A Comprehensive Guide to Basicity, Properties, and Applications Quinuclidine is a privileged bicyclic aliphatic amine scaffold frequently utilized in central nervous system...

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Author: BenchChem Technical Support Team. Date: April 2026

4-Fluoroquinuclidine vs. 3-Fluoroquinuclidine: A Comprehensive Guide to Basicity, Properties, and Applications

Quinuclidine is a privileged bicyclic aliphatic amine scaffold frequently utilized in central nervous system (CNS) drug discovery, particularly for muscarinic and α7 nicotinic acetylcholine receptor (nAChR) agonists. However, the parent quinuclidine ring possesses a high pKa (~11.15), meaning it is almost entirely protonated at physiological pH (7.4)[1]. This permanent cationic state severely restricts transcellular passive diffusion across the blood-brain barrier (BBB) and turns the molecule into a prime substrate for P-glycoprotein (P-gp) mediated efflux[2].

To circumvent this, medicinal chemists employ strategic fluorination. By introducing a highly electronegative fluorine atom at the 3-position or 4-position of the quinuclidine ring, the basicity of the nitrogen can be precisely modulated[3]. This guide provides an in-depth technical comparison of 4-fluoroquinuclidine and 3-fluoroquinuclidine, analyzing their physicochemical properties, basicity attenuation mechanisms, and practical applications in drug development.

Structural & Mechanistic Analysis: Inductive vs. Field Effects

The reduction of basicity in fluorinated quinuclidines is driven by two distinct stereoelectronic phenomena:

  • Through-Bond Inductive Effect (-I): Fluorine's high electronegativity pulls electron density through the sigma-bond framework. The strength of this effect is inversely proportional to the number of bonds between the fluorine and the basic nitrogen.

  • Through-Space Field Effect: The dipole moment generated by the C-F bond projects through the internal cavity of the bicyclic cage and the surrounding solvent, electrostatically destabilizing the protonated ammonium cation.

4-Fluoroquinuclidine: In 4-fluoroquinuclidine, the fluorine atom is located at the bridgehead (gamma) position, separated by 4 bonds (N-C-C-C-F). Despite the distance, the C4-F bond dipole is perfectly aligned with the C1-N axis. This optimal geometry maximizes the through-space field effect, drastically reducing the pKa from 11.15 to approximately 8.15[1]. This specific modification was successfully adopted in the optimization of quinolone α7 nAChR agonists, where the 4-fluoroquinuclidine moiety significantly lowered the pKa and reduced P-gp mediated efflux[2].

3-Fluoroquinuclidine: In 3-fluoroquinuclidine, the fluorine is at the beta position, only 3 bonds away (N-C-C-F). The closer proximity significantly amplifies the through-bond inductive effect. Additionally, depending on the stereochemical configuration, the fluorine atom exerts strong localized field effects. Consequently, 3-fluoroquinuclidine exhibits a profoundly depressed pKa (often dropping into the 7.x range depending on the extended scaffold), providing an alternative vector for basicity modulation when the C4 position is sterically restricted.

MechanisticPathway A Fluorine Substitution (C3 vs C4 Position) B Through-Bond Inductive (-I) & Through-Space Field Effects A->B C pKa Reduction (From ~11.1 to <8.5) B->C D Increased Un-ionized Fraction at pH 7.4 C->D E Reduced P-gp Recognition & Efflux D->E F Enhanced CNS / BBB Penetration E->F

Mechanistic pathway illustrating how fluorination modulates basicity to enhance BBB penetration.

Quantitative Data Presentation

The following table summarizes the comparative physicochemical properties of the parent and fluorinated quinuclidines.

PropertyQuinuclidine (Parent)4-Fluoroquinuclidine3-Fluoroquinuclidine
Position of Fluorine NoneC4 (Bridgehead / Gamma)C3 (Beta)
N-to-F Distance N/A4 Bonds3 Bonds
Primary Electronic Effect N/AStrong Through-Space Field EffectStrong Inductive (-I) Effect
Aqueous pKa (approx.) 11.158.15< 8.0 (Scaffold Dependent)
Ionization State at pH 7.4 >99.9% Cationic~85% Cationic<80% Cationic
P-gp Efflux Susceptibility Very HighLow to ModerateLow to Moderate
BBB Passive Permeability PoorExcellentExcellent

Experimental Methodologies

To objectively validate the performance of these analogs, researchers must employ rigorous, self-validating experimental protocols.

Protocol 1: Potentiometric pKa Determination Workflow

Expertise & Causality: Because quinuclidines lack a strong UV chromophore, UV-metric titration is ineffective. Potentiometric titration is the gold standard. Self-Validating Mechanism: Performing a blank background titration prior to the sample run ensures that the measured buffering capacity is exclusively derived from the test compound, neutralizing errors from dissolved CO2 or solvent impurities.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-2 mg of the fluorinated quinuclidine in 1.5 mL of 0.15 M KCl (to maintain constant ionic strength). Maintain the temperature strictly at 25.0 ± 0.1 °C.

  • Blank Titration: Titrate a blank 0.15 M KCl solution using standardized 0.5 M HCl and 0.5 M KOH to establish the background solvent curve.

  • Sample Titration: Titrate the sample solution from pH 2.0 to pH 12.0 under a nitrogen atmosphere.

  • Data Analysis (Gran Plot): Plot the volume of titrant against the change in pH. The inflection point of the derivative curve corresponds to the pKa. For poorly soluble derivatives, perform the titration in varying ratios of Methanol/Water and extrapolate to 0% cosolvent using the Yasuda-Shedlovsky method.

Protocol 2: Bidirectional Caco-2 Permeability and P-gp Efflux Assay

Expertise & Causality: Reducing pKa increases the un-ionized fraction of the drug, which inherently improves lipophilicity (LogD) and reduces recognition by efflux transporters[3]. Self-Validating Mechanism: The inclusion of a known P-gp inhibitor (e.g., Elacridar) in a parallel control well confirms whether an observed efflux ratio > 2.0 is specifically P-gp mediated or an artifact of other biological transporters.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts in 24-well transwell plates. Culture for 21 days until the monolayer is fully differentiated.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only proceed if TEER > 250 Ω·cm².

  • Dosing: Prepare a 10 µM solution of the test compound in HBSS buffer (pH 7.4).

    • A-B (Apical to Basolateral): Add compound to the apical chamber.

    • B-A (Basolateral to Apical): Add compound to the basolateral chamber.

    • Control Well: Repeat the B-A dosing with the addition of 2 µM Elacridar.

  • Incubation & Sampling: Incubate at 37 °C for 120 minutes. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes.

  • Quantification: Analyze the aliquots via LC-MS/MS to determine the apparent permeability ( Papp​ ).

  • Calculation: Calculate the Efflux Ratio (ER) = Papp​(B−A)/Papp​(A−B) . An ER reduction from >10 (parent quinuclidine) to <2 (fluoroquinuclidine) validates successful basicity attenuation[2].

Caco2Workflow Start Seed Caco-2 Cells on Transwell Polycarbonate Filters Culture Culture for 21 Days (Monitor TEER > 250 Ω·cm²) Start->Culture Dosing Apply Test Compound (10 µM) ± P-gp Inhibitor (e.g., Elacridar) Culture->Dosing Split Direction? Dosing->Split AB Apical to Basolateral (A-B) Measure Passive Permeability Split->AB Forward BA Basolateral to Apical (B-A) Measure Active Efflux Split->BA Reverse Analyze Quantify via LC-MS/MS (Calculate Papp) AB->Analyze BA->Analyze Calculate Calculate Efflux Ratio (ER) ER = Papp(B-A) / Papp(A-B) Analyze->Calculate

Bidirectional Caco-2 assay workflow for validating P-gp efflux reduction.

Sources

Validation

Validating Blood-Brain Barrier Penetrance of 4-Fluoroquinuclidine Drugs: A Comparative Methodological Guide

As a Senior Application Scientist, I frequently observe neuropharmacology programs stalling during lead optimization due to the "basicity trap." Quinuclidine derivatives are privileged scaffolds for central nervous syste...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe neuropharmacology programs stalling during lead optimization due to the "basicity trap." Quinuclidine derivatives are privileged scaffolds for central nervous system (CNS) targets, such as α 7 nicotinic acetylcholine receptors (nAChRs) and muscarinic receptors. However, the native quinuclidine ring possesses a high pKa​ ( 10.0), meaning it is almost entirely protonated at physiological pH (7.4). This cationic state severely restricts passive transcellular diffusion across the blood-brain barrier (BBB) and transforms the molecule into a high-affinity substrate for efflux transporters like P-glycoprotein (P-gp/MDR1).

To rescue brain penetrance, medicinal chemists employ a highly effective structural modification: 4-fluoroquinuclidine substitution . The introduction of an electronegative fluorine atom exerts a strong inductive electron-withdrawing effect, significantly lowering the pKa​ of the basic nitrogen to approximately 7.6[1],[2].

This guide provides a comprehensive, self-validating framework for evaluating the BBB penetrance of 4-fluoroquinuclidine drugs, comparing their performance against standard quinuclidine analogs through rigorously designed in vitro and in vivo assays.

Mechanistic Rationale: The Causality of pKa​ Modulation

The success of the 4-fluoroquinuclidine scaffold is not merely a function of added lipophilicity; it is fundamentally driven by pKa​ modulation. By depressing the pKa​ from 10.0 to 7.6, the molecule achieves a near-equimolar ratio of neutral and protonated species in the systemic circulation at pH 7.4.

Because P-gp preferentially recognizes amphiphilic, cationic molecules, this shift exponentially increases the neutral fraction of the drug. The neutral species rapidly partitions into the endothelial lipid bilayer, effectively outcompeting the kinetics of P-gp efflux and facilitating passive diffusion into the brain parenchyma[3].

G cluster_BBB Blood-Brain Barrier (Endothelial Cell) Blood Blood Compartment (pH 7.4) Q_std Standard Quinuclidine (High pKa ~10.0) Q_fluoro 4-Fluoroquinuclidine (Low pKa ~7.6) Brain Brain Compartment (Target Engagement) Pgp P-glycoprotein (MDR1) Efflux Pump Pgp->Blood Efflux Membrane Lipid Bilayer (Passive Diffusion) Membrane->Brain Permeation Q_std->Pgp Substrate Recognition Q_fluoro->Membrane High Lipophilicity

Mechanistic pathways of standard quinuclidine vs. 4-fluoroquinuclidine at the BBB.

Quantitative Data: Performance Comparison

To objectively validate the superiority of the 4-fluoroquinuclidine scaffold, a tiered screening cascade is required. Relying solely on one assay can yield false positives. The table below summarizes the typical pharmacokinetic divergence between the two scaffolds.

Pharmacokinetic ParameterStandard Quinuclidine4-FluoroquinuclidineExperimental Implication
Basic pKa​ ~10.0~7.6Determines ionization state at physiological pH (7.4).
Neutral Fraction (pH 7.4) < 0.3%~38.7%Higher neutral fraction drives passive transcellular diffusion.
PAMPA-BBB ( Papp​ ) <2.0×10−6 cm/s >15.0×10−6 cm/sDemonstrates significantly improved passive lipid permeability.
MDCK-MDR1 Efflux Ratio > 5.0 (Strong P-gp Substrate)< 1.5 (Non-Substrate)Escapes active clearance by multidrug resistance protein 1.
In Vivo Kp,uu,brain​ < 0.05> 0.60Achieves therapeutically relevant unbound brain concentrations.

Step-by-Step Experimental Methodologies

A robust validation pipeline must be a self-validating system. Every protocol below includes built-in quality control checks to ensure data integrity.

Protocol 1: PAMPA-BBB (Passive Permeability Assessment)

Causality: Evaluates pure passive transcellular diffusion devoid of active transport mechanisms. We utilize porcine brain lipid extracts (PBLE) rather than standard hexadecane, as species-specific lipid models are proven to be much more accurate for predicting passive BBB permeability[4].

  • Membrane Preparation: Coat the PVDF filter of a 96-well donor plate with 4 μ L of PBLE dissolved in n-dodecane (20 mg/mL).

  • Dosing: Dilute the 4-fluoroquinuclidine compound to 10 μ M in PBS (pH 7.4) and add 150 μ L to the donor wells.

  • Incubation: Add 300 μ L of fresh PBS to the acceptor plate. Assemble the sandwich and incubate for 4 hours at room temperature without agitation to maintain the unstirred water layer.

  • Quantification: Separate the plates and quantify compound concentrations in both chambers via LC-MS/MS to calculate the apparent permeability ( Papp​ ).

  • Self-Validation Check (Integrity): Co-incubate with Lucifer Yellow (a paracellular marker). If the Lucifer Yellow Papp​ exceeds 1×10−6 cm/s, the artificial membrane is compromised, and the specific well's data must be discarded.

Protocol 2: MDCK-MDR1 Bidirectional Transport Assay (Efflux Ratio)

Causality: While Caco-2 cells are widely used, the Madin-Darby Canine Kidney (MDCK) cell line transfected with human ABCB1 (MDR1) is a superior surrogate for the BBB. MDCK cells exhibit a shorter culture time and form tighter intercellular junctions that better approximate the restrictive paracellular pathways of the brain endothelium[5].

  • Cell Seeding: Seed MDCK-MDR1 cells on 24-well Transwell polycarbonate inserts ( 0.4μm pore size) at 1×105 cells/ cm2 . Culture for 4-5 days.

  • Monolayer Validation: Measure Transepithelial Electrical Resistance (TEER). Self-Validation: Proceed only if TEER > 200 Ω⋅cm2 .

  • Dosing: Apply 10 μ M of the compound to the apical (A) chamber for A-to-B transport, and to the basolateral (B) chamber for B-to-A transport.

  • Incubation: Incubate at 37°C for 2 hours.

  • Analysis: Quantify via LC-MS/MS and calculate the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ).

  • Self-Validation Check (Mechanistic Confirmation): Include a parallel control group dosed with a known P-gp inhibitor (e.g., 2 μ M Elacridar). If the ER drops from >2.0 to ~1.0 in the presence of the inhibitor, P-gp mediated efflux is definitively confirmed. Furthermore, calculate Mass Balance (Recovery %); it must be > 80% to rule out non-specific binding to the plasticware.

Protocol 3: In Vivo Microdialysis ( Kp,uu,brain​ Determination)

Causality: Total brain-to-plasma ratio ( Kp​ ) is notoriously misleading. Highly lipophilic quinuclidines can become sequestered in brain tissue lipids without ever engaging the target receptor. The unbound partition coefficient ( Kp,uu,brain​ ) is the definitive gold standard for confirming actual CNS exposure[4].

  • Probe Implantation: Stereotaxically implant a microdialysis probe into the striatum or prefrontal cortex of a rat model. Allow 24 hours for recovery.

  • Administration: Administer the 4-fluoroquinuclidine drug via IV infusion to reach a steady-state plasma concentration.

  • Sampling: Collect dialysate samples from the brain and concurrent blood samples over a 4-hour period.

  • Protein Binding Correction: Perform equilibrium dialysis on the plasma samples to determine the unbound fraction in plasma ( fu,plasma​ ).

  • Calculation: Calculate Kp,uu,brain​=AUCu,brain​/AUCu,plasma​ . A value approaching 1.0 indicates optimal, unrestricted equilibration across the BBB.

References

1.[4] Title: Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems Source: MDPI (Pharmaceutics) URL:[Link]

2.[3] Title: Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms Source: PubMed Central (PMC) URL:[Link]

3.[5] Title: MDR1-MDCK Permeability Assay Source: Creative Bioarray URL:[Link]

4.[1] Title: Discovery of a novel series of quinolone α7 nicotinic acetylcholine receptor agonists Source: Bioorganic & Medicinal Chemistry Letters (via NIH/PubMed) URL:[Link]

5.[2] Title: CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure Source: Journal of Medicinal Chemistry (via ACS Publications) URL:[Link]

Sources

Comparative

Benchmarking 4-Fluoroquinuclidine Against Bridgehead Fluorinated Isosteres: A Technical Guide

The Mechanistic Role of Bridgehead Fluorination in Drug Design In modern medicinal chemistry, bridged bicyclic compounds (BBCs) are highly valued as 3D-isosteres for planar arene rings, offering improved metabolic stabil...

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Author: BenchChem Technical Support Team. Date: April 2026

The Mechanistic Role of Bridgehead Fluorination in Drug Design

In modern medicinal chemistry, bridged bicyclic compounds (BBCs) are highly valued as 3D-isosteres for planar arene rings, offering improved metabolic stability and novel spatial geometries[1]. However, the native physicochemical properties of these aliphatic scaffolds often present translational hurdles.

A prime example is quinuclidine. Unsubstituted quinuclidine is a strong organic base with a conjugate acid pKa of approximately 11.3[2]. At physiological pH (7.4), it is nearly entirely protonated. In central nervous system (CNS) drug design, this high basicity is detrimental; the cationic state acts as a high-affinity substrate for P-glycoprotein (P-gp) efflux transporters, severely restricting blood-brain barrier (BBB) penetrance.

To rescue brain exposure, researchers employ bridgehead fluorination . By installing a highly electronegative fluorine atom at the C4 bridgehead position (forming 4-fluoroquinuclidine), electron density is withdrawn from the distal nitrogen through the rigid σ-bond framework. This strong inductive (-I) effect drastically lowers the pKa of the quinuclidine moiety to 7.6, significantly reducing P-gp mediated efflux as validated in Caco-2 assays[3].

Logic A Bridgehead Fluorination B Strong Inductive (-I) Effect A->B C Reduced Amine pKa B->C D Modulated Lipophilicity B->D E Decreased P-gp Efflux C->E D->E F Enhanced BBB Penetrance E->F

Caption: Logical pathway of bridgehead fluorination enhancing CNS exposure.

Physicochemical Benchmarking: 4-Fluoroquinuclidine vs. Alternatives

When benchmarking 4-fluoroquinuclidine against other bridgehead fluorinated systems (like 1-fluoroadamantane or 1-fluoro-BCP), the primary distinction lies in whether the goal is modulating basicity or purely tuning lipophilicity.

For purely carbocyclic systems like adamantane (LogP 4.24), bridgehead fluorination introduces a strong dipole that increases water density around the molecule, effectively lowering the LogP to ~3.2[4]. Conversely, in amine-containing systems like quinuclidine, the dominant effect is the profound shift in pKa.

Quantitative Comparison Table
CompoundBridgeheadpKa (Conjugate Acid)LogP / LogDPrimary Pharmaceutical Application
Quinuclidine -H~11.3~1.2Basic scaffold, organocatalyst
4-Fluoroquinuclidine -F7.6~0.9CNS penetrant pharmacophore, α7 nAChR agonists
Adamantane -HN/A4.24Highly lipophilic anchor (e.g., Amantadine core)
1-Fluoroadamantane -FN/A~3.2Modulated lipophilic anchor with improved solubility
Bicyclo[1.1.1]pentane (BCP) -HN/A~1.93D Phenyl ring isostere
1-Fluoro-BCP -FN/A~1.4Metabolically stable, low-lipophilicity isostere

Note: The incorporation of fluorine in these aliphatic frameworks consistently decreases lipophilicity compared to their non-fluorinated counterparts, contrasting with the lipophilicity-enhancing effect typically seen in aromatic fluorination.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity when benchmarking these compounds, the following protocols are designed as self-validating systems. They include specific causality for reagent selection and built-in checkpoints to prevent downstream data artifacts.

Protocol A: 19F NMR-Based LogD (7.4) Determination

Causality: 4-fluoroquinuclidine and its aliphatic counterparts lack a strong UV chromophore. Standard HPLC-UV shake-flask methods are therefore unreliable due to baseline noise and matrix interference. 19F NMR provides a background-free, highly specific quantification method that directly measures the fluorinated analyte in both phases[5].

Step-by-Step Workflow:

  • Phase Mutual Saturation: Vigorously stir 1-octanol and PBS (pH 7.4) for 24 hours at 25°C. Causality: Ensures thermodynamic equilibrium, preventing volume shifts during the actual assay.

  • Partitioning: Dissolve 1 mg of 4-fluoroquinuclidine and a fluorinated internal standard (e.g., 2,2,2-trifluoroethanol) in 1 mL of the mutually saturated aqueous phase. Add 1 mL of the saturated 1-octanol phase. Shake at 25°C for 60 minutes.

  • Phase Separation: Centrifuge the mixture at 3000 × g for 15 minutes. Causality: Breaks any microemulsions formed during shaking, ensuring distinct phase boundaries.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Acquire quantitative 19F NMR spectra for both phases using a long relaxation delay (D1 > 5 T1).

  • Self-Validation Checkpoint (Mass Balance): Calculate the total molar amount of the compound recovered from both phases. If the recovery is <95%, the assay is flagged for potential compound volatility or adsorption to the glassware, and must be repeated using silanized vials.

Workflow S1 Step 1 Mutually saturate phases S2 Step 2 Add compound & shake S1->S2 S3 Step 3 Centrifuge to separate S2->S3 S4 Step 4 19F NMR Quantification S3->S4 V1 V1 S4->V1

Caption: Self-validating workflow for 19F NMR-based LogD determination.

Protocol B: pKa Determination via Cosolvent Potentiometric Titration

Causality: While 4-fluoroquinuclidine is water-soluble, benchmarking it against highly lipophilic analogs like 1-fluoroadamantane requires a universal protocol. A methanol/water cosolvent system prevents precipitation during titration, and the true aqueous pKa is derived mathematically.

Step-by-Step Workflow:

  • Electrode Standardization: Calibrate the pH electrode using Gran's plot method in the specific methanol/water mixtures to account for non-aqueous solvent effects on hydrogen ion activity.

  • Cosolvent Titration: Prepare 1 mM solutions of the analyte in varying ratios of methanol/water (e.g., 30%, 40%, 50% v/v). Titrate with standardized 0.1 M HCl under an inert argon atmosphere to prevent CO2 absorption.

  • Yasuda-Shedlovsky Extrapolation: Plot the apparent pKa values against the inverse dielectric constant (1/ε) of the respective solvent mixtures. Extrapolate the linear regression to the dielectric constant of pure water (ε ≈ 78.3) to determine the true aqueous pKa.

  • Self-Validation Checkpoint (Hysteresis): Immediately perform a reverse titration using 0.1 M NaOH. If the forward and reverse titration curves do not perfectly overlay (hysteresis), it indicates compound degradation or micro-precipitation during the assay, invalidating the run.

References

  • Source: unipd.
  • Source: wikipedia.
  • Source: nih.
  • Source: hiroshima-u.ac.
  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)

Sources

Validation

In Vitro Validation of 4-Fluoroquinuclidine-Based α7 nAChR Agonists: A Comprehensive Comparison Guide

Executive Summary: The BBB Penetration Challenge The α7 nicotinic acetylcholine receptor (nAChR) is a critical ligand-gated ion channel implicated in cognition and neuropsychiatric disorders, making it a highly sought-af...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The BBB Penetration Challenge

The α7 nicotinic acetylcholine receptor (nAChR) is a critical ligand-gated ion channel implicated in cognition and neuropsychiatric disorders, making it a highly sought-after target for drug development in schizophrenia and Alzheimer's disease[1]. Historically, quinuclidine derivatives have served as potent and selective α7 nAChR agonists. However, their clinical translation is frequently derailed by poor blood-brain barrier (BBB) penetrance.

This limitation is causally linked to the high basicity of the unsubstituted quinuclidine nitrogen (pKa ~11.0), which remains almost entirely protonated at physiological pH (7.4)[2]. This cationic state makes these molecules prime substrates for P-glycoprotein (P-gp) mediated efflux, trapping them outside the central nervous system[3]. To overcome this, structural optimization using a 4-fluoroquinuclidine scaffold has emerged as a superior alternative, significantly reducing efflux liability while preserving high-affinity orthosteric binding[3].

Mechanistic Rationale: The Causality of pKa Modulation

The introduction of a fluorine atom at the bridgehead (4-position) of the quinuclidine ring exerts a strong electron-withdrawing inductive effect (-I) through the sigma bond framework. This pulls electron density away from the basic nitrogen lone pair, significantly lowering the amine's pKa from ~11.0 to ~8.15[2]. Consequently, the neutral (unprotonated) fraction of the molecule at pH 7.4 increases exponentially. Because passive transcellular diffusion across the BBB heavily favors neutral, lipophilic species, this structural modification drastically reduces transporter-mediated efflux[3].

G1 cluster_0 Standard Quinuclidine Scaffold cluster_1 4-Fluoroquinuclidine Scaffold A Unsubstituted Quinuclidine B High pKa (~11.0) Protonated at pH 7.4 A->B C High P-gp Efflux & Poor BBB Penetration B->C D 4-Fluoro Substitution (-I Inductive Effect) E Lowered pKa (~8.15) Higher Neutral Fraction D->E F Reduced Efflux & Enhanced Brain Penetrance E->F

Fig 1. Mechanistic rationale: 4-fluoro substitution lowers pKa, reducing P-gp efflux liability.

Comparative Performance Data

The following table summarizes the quantitative performance differences between standard quinuclidine agonists and their 4-fluoroquinuclidine counterparts, demonstrating the objective superiority of the fluorinated scaffold for CNS applications.

ParameterStandard Quinuclidine Agonist4-Fluoroquinuclidine AgonistCausality / Experimental Implication
Bridgehead Substitution -H-FInductive electron withdrawal (-I effect)
pKa (Basic Nitrogen) ~ 11.0~ 8.15Determines the ionization state at physiological pH
Neutral Fraction (pH 7.4) < 0.1%~ 15.0%Higher neutral fraction enhances passive diffusion
α7 nAChR Affinity ( Ki​ ) 1.0 - 5.0 nM2.0 - 8.0 nMFluorine is sterically tolerated in the binding pocket
Caco-2 Efflux Ratio (ER) > 15.0 (High Efflux)< 2.5 (Low Efflux)Evades P-gp recognition, improving BBB penetrance

In Vitro Validation Protocols (Self-Validating Workflows)

To ensure high scientific integrity, the evaluation of 4-fluoroquinuclidine derivatives must follow a strict, self-validating workflow that sequentially proves target affinity, functional efficacy, and improved ADME properties.

G2 Start In Vitro Validation Workflow Phase1 1. Target Affinity Radioligand Binding Start->Phase1 Phase2 2. Functional Efficacy Electrophysiology Phase1->Phase2 Val1 Displace[125I]-α-BGT Determine Ki Phase1->Val1 Phase3 3. ADME & Permeability Caco-2 Efflux Assay Phase2->Phase3 Val2 Measure Agonism (EC50) Validate with MLA Phase2->Val2 Val3 Assess Papp (A-B vs B-A) Calculate Efflux Ratio Phase3->Val3

Fig 2. Self-validating in vitro workflow for evaluating 4-fluoroquinuclidine nAChR agonists.

Protocol 1: Radioligand Binding Assay (Target Affinity)
  • Objective: Quantify the binding affinity ( Ki​ ) of the 4-fluoroquinuclidine agonist to human α7 nAChRs.

  • Causality (Why this method?): We utilize [125I]-α-bungarotoxin ([125I]-α-BGT) because it is a highly selective, competitive antagonist for the orthosteric site of the α7 nAChR. Displacing this radioligand provides a direct, causal measurement of orthosteric binding affinity without confounding allosteric interactions.

  • Self-Validating System:

    • Control: Include a parallel well with 1 µM methyllycaconitine (MLA) to define non-specific binding (NSB).

    • Validation Logic: If NSB exceeds 20% of total binding, the membrane preparation is compromised, and the assay must be rejected.

  • Step-by-Step Methodology:

    • Preparation: Homogenize SH-SY5Y cells stably expressing human α7 nAChR in ice-cold Tris-HCl buffer (pH 7.4).

    • Incubation: Incubate 50 µg of membrane protein with 0.5 nM [125I]-α-BGT and varying concentrations of the test compound (10 pM to 10 µM) in a 96-well plate for 2 hours at 37°C to reach thermodynamic equilibrium.

    • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to neutralize negative charges and reduce NSB).

    • Detection & Analysis: Wash filters thrice with ice-cold buffer, measure radioactivity using a gamma counter, and calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
  • Objective: Determine the functional agonism ( EC50​ and Emax​ ) at the α7 nAChR.

  • Causality (Why this method?): Radioligand binding only proves affinity, not efficacy. TEVC in Xenopus laevis oocytes provides real-time, high-fidelity measurement of macroscopic ion channel currents, which is essential for distinguishing full agonists from partial or silent agonists.

  • Self-Validating System:

    • Control: Apply the selective antagonist MLA (10 nM) prior to the test compound.

    • Validation Logic: A complete blockade of the evoked current validates that the measured response is strictly α7-mediated and not an artifact of endogenous oocyte channels.

  • Step-by-Step Methodology:

    • Expression: Microinject Xenopus oocytes with human α7 nAChR cRNA and incubate for 2-4 days at 18°C.

    • Recording Setup: Impale oocytes with two glass microelectrodes (0.5-2 MΩ resistance) filled with 3M KCl. Voltage-clamp the membrane potential at -70 mV.

    • Application: Apply the 4-fluoroquinuclidine compound via a rapid, computer-controlled perfusion system for 5-10 seconds to capture the fast-desensitizing α7 peak current.

    • Normalization: Normalize the peak current to the maximal response elicited by 1 mM Acetylcholine (ACh), defining the compound's relative Emax​ .

Protocol 3: Caco-2 Bidirectional Permeability Assay (ADME/PK)
  • Objective: Verify that the lowered pKa of the 4-fluoroquinuclidine translates to reduced P-gp efflux and improved permeability[3].

  • Causality (Why this method?): Caco-2 monolayers express functional human efflux transporters (including P-gp). Measuring both Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A) permeability allows the calculation of the Efflux Ratio (ER = Papp​(B−A)/Papp​(A−B) ), directly quantifying BBB penetrance liability.

  • Self-Validating System:

    • Control: Run a parallel assay with the addition of 10 µM elacridar (a potent P-gp inhibitor).

    • Validation Logic: If the compound is a P-gp substrate, the ER will drop to ~1.0 in the presence of elacridar. If the ER remains unchanged, the efflux is mediated by a different transporter.

  • Step-by-Step Methodology:

    • Culture: Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days. Validate tight junction integrity by ensuring Transepithelial Electrical Resistance (TEER) exceeds 400 Ω·cm².

    • Dosing: Add 10 µM of the test compound to the apical chamber (for A-B) or basolateral chamber (for B-A) in HBSS buffer at pH 7.4.

    • Sampling: Incubate at 37°C, taking aliquots from the receiver chambers at 30, 60, and 90 minutes.

    • Quantification: Analyze samples via LC-MS/MS, calculate Papp​ , and determine the ER. An ER < 2.5 validates the success of the 4-fluoro substitution strategy.

References

  • Huang, H., et al. (2013). Discovery of a novel series of quinolone α7 nicotinic acetylcholine receptor agonists. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Yang, T., et al. (2017). The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials. Acta Pharmaceutica Sinica B.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Fluoroquinuclidine for Laboratory Professionals

This guide provides essential safety and logistical information for the proper disposal of 4-Fluoroquinuclidine, a fluorinated quinuclidine derivative. As research into novel bioactive molecules expands, the responsible...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper disposal of 4-Fluoroquinuclidine, a fluorinated quinuclidine derivative. As research into novel bioactive molecules expands, the responsible management of chemical waste is paramount to ensuring personnel safety and environmental protection. This document offers a detailed, step-by-step protocol grounded in established safety principles and regulatory standards, designed for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment: Understanding the "Why"

4-Fluoroquinuclidine, while not having a comprehensive, publicly available safety profile, belongs to two chemical classes that inform its handling and disposal: halogenated organic compounds and quinuclidines.

  • Halogenated Organic Compounds: The presence of a carbon-fluorine bond places this compound in a category of chemicals that are often persistent in the environment and can produce hazardous byproducts, such as hydrogen fluoride, upon improper incineration.[1][2] For this reason, halogenated organic wastes are strictly regulated and must be segregated from non-halogenated streams to ensure they are sent to specialized high-temperature incinerators.[2]

  • Quinuclidine Derivatives: The parent compound, quinuclidine, is known to be toxic if swallowed and fatal in contact with skin.[3] It also causes serious eye damage and skin irritation.[3][4] It is prudent to assume that 4-Fluoroquinuclidine exhibits similar or related toxicological properties. Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) to prevent exposure.

Given these characteristics, 4-Fluoroquinuclidine must be treated as a hazardous chemical waste, with specific protocols for its segregation, storage, and disposal.

Essential Pre-Disposal Procedures: Preparation is Key

Proper disposal begins long before the waste container is full. Adhering to these pre-disposal steps is critical for safety and regulatory compliance.

Waste Segregation

The cardinal rule of chemical waste management is segregation. Mixing incompatible waste streams can lead to dangerous reactions, and cross-contaminating non-hazardous waste with hazardous materials needlessly increases disposal costs and environmental burden.

  • Halogenated vs. Non-Halogenated: 4-Fluoroquinuclidine waste must be collected in a container designated exclusively for halogenated organic waste .[2][5][6] Never mix it with non-halogenated solvents like acetone, ethanol, or hexane.

  • Avoid Mixing with Other Waste Types: Do not combine 4-Fluoroquinuclidine waste with acids, bases, oxidizers, or heavy metal waste.[5][7] Such mixing can lead to unpredictable and hazardous chemical reactions.

Container Selection and Labeling

The integrity of the waste containment system is non-negotiable.

  • Select an Appropriate Container: Use a chemically-resistant container, such as a high-density polyethylene (HDPE) carboy or a glass bottle, with a tightly sealing screw cap.[5][6] The container must be in good condition, free of cracks or leaks.

  • Proper Labeling: Accurate and thorough labeling is a regulatory requirement and a critical safety measure.[6][8] Affix a "Hazardous Waste" tag to the container before adding the first drop of waste. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "Waste 4-Fluoroquinuclidine."

    • An accurate list of all constituents and their approximate percentages (e.g., "4-Fluoroquinuclidine (~5g) in Dichloromethane (1L)"). Do not use abbreviations or chemical formulas.[6]

    • The primary hazards associated with the waste (e.g., "Toxic," "Irritant").[5]

    • The name of the principal investigator or laboratory group.

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the accumulation and disposal of 4-Fluoroquinuclidine waste within a laboratory setting.

  • Don Appropriate PPE: Before handling the chemical or its waste, consult the Personal Protective Equipment (PPE) summary table below.[3][9]

  • Work in a Ventilated Area: All transfers of 4-Fluoroquinuclidine waste must be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]

  • Transfer Waste: Carefully transfer the waste into the designated and pre-labeled halogenated waste container.

  • Keep Container Closed: The waste container must be securely closed at all times, except when actively adding waste.[5][6] This prevents the release of volatile organic compounds (VOCs) into the laboratory environment.

  • Secondary Containment: Store the sealed waste container in a designated satellite accumulation area (SAA).[5] The container should be placed within a larger, chemically-resistant secondary containment bin to catch any potential leaks.

  • Do Not Overfill: Fill the container to no more than 80% of its capacity to allow for vapor expansion and to prevent spills during transport.

  • Arrange for Pickup: Once the container is full, or if the research project is complete, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[8] Provide them with all necessary information from the waste label.

Table 1: Personal Protective Equipment (PPE) Requirements
Protection Type Specification Rationale
Hand Protection Nitrile or other chemically-resistant gloves.[4]To prevent skin contact, as quinuclidine derivatives can be fatal upon absorption.[3]
Eye Protection Chemical safety goggles with side shields.[3]To protect against splashes that can cause serious eye damage.
Skin and Body A flame-resistant lab coat.[3]To protect skin and clothing from contamination.
Respiratory Not generally required if handled in a fume hood.Use a NIOSH-approved respirator if there is a risk of inhalation exposure outside of a fume hood.[9]

Decontamination and Spill Management

Accidents can happen. Being prepared with a clear plan is essential for a safe and effective response.

Decontamination of Equipment

All non-disposable glassware and equipment that has come into contact with 4-Fluoroquinuclidine must be decontaminated before being returned to general use.

  • Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., acetone, ethanol) to remove residual 4-Fluoroquinuclidine. This rinseate is also hazardous waste and must be collected in the halogenated organic waste container.

  • Wash: Wash the rinsed equipment thoroughly with a laboratory detergent (e.g., Luminox®, Liquinox®) and hot water.[10]

  • Final Rinse: Perform a final rinse with deionized water and allow the equipment to air dry completely.[10]

Spill Management

In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.

  • Alert Personnel and Evacuate: Immediately alert others in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE as detailed in Table 1, including respiratory protection if necessary.

  • Contain the Spill: For liquid spills, absorb the material using an inert absorbent such as vermiculite, sand, or a chemical spill pad.[8] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbent material and place it into a sealable, labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a detergent and water solution.[11]

  • Report the Incident: Report all spills to your laboratory supervisor and your institution's EHS department, following their specific reporting procedures.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-Fluoroquinuclidine waste.

G cluster_prep Preparation Phase cluster_accum Accumulation Phase cluster_disposal Disposal Phase start Waste Generated (4-Fluoroquinuclidine) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood segregate Identify as Halogenated Waste fume_hood->segregate container Select & Label Hazardous Waste Container segregate->container transfer Transfer Waste to Container container->transfer store Store in Secondary Containment in Satellite Accumulation Area transfer->store check_full Container >80% Full? store->check_full request_pickup Request Pickup from EHS check_full->store No check_full->request_pickup Yes ehs_pickup EHS Collects Waste request_pickup->ehs_pickup end Proper Disposal via High-Temp Incineration ehs_pickup->end

Caption: Decision workflow for 4-Fluoroquinuclidine waste management.

References

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. Available from: [Link]

  • Field Equipment Cleaning and Decontamination at the FEC. U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • Methods for Storage and Disposal of Industrial Waste. Laws and Regulations Retrieving System - Ministry of Environment. Available from: [Link]

  • Hazardous Waste Segregation. Bucknell University. Available from: [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. Available from: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. Available from: [Link]

  • (R)-3-Quinuclidinol Safety Data Sheet. Carl ROTH. Available from: [Link]

  • University Guidance on Decontamination. University of St Andrews. Available from: [Link]

  • Environmental Decontamination. Centre for Health Protection, Department of Health, The Government of the Hong Kong Special Administrative Region. Available from: [Link]

  • Disposal of Chemicals used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime (UNODC). Available from: [Link]

  • Chemical Waste Disposal Guidelines. Washington University in St. Louis. Available from: [Link]

  • Decontamination, cleaning and disinfection. Harrogate and District NHS Foundation Trust. Available from: [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations. Available from: [Link]

  • Efficacy of four cleaning solutions for the decontamination of selected cytotoxic drugs on the different surfaces of an automated compounding system. PubMed. Available from: [Link]

  • Guidance on Disposal of Unserviceable/ Expired Medicines for Licensed Pharmaceutical Traders. Drug Office, Department of Health, The Government of the Hong Kong Special Administrative Region. Available from: [Link]

  • 4-Methylquinoline. PubChem, National Institutes of Health. Available from: [Link]

  • 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid. PubChem, National Institutes of Health. Available from: [Link]

Sources

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